Loratadine Impurity
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H21ClN2O2 |
|---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
ethyl (4Z)-4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,3-dihydropyridine-1-carboxylate |
InChI |
InChI=1S/C22H21ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-9,11-12,14H,2,5-6,10,13H2,1H3/b20-15+ |
InChI Key |
GCIJBZHHGMJGRQ-HMMYKYKNSA-N |
Isomeric SMILES |
CCOC(=O)N1CC/C(=C/2\C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)/C=C1 |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)C=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Degradation Pathways and Products of Loratadine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the common degradation products of loratadine, a widely used second-generation antihistamine. Understanding the degradation profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This document summarizes key degradation pathways, identifies major degradation products, presents quantitative data from forced degradation studies, and details the experimental protocols used to elicit and analyze these degradants.
Introduction to Loratadine Stability
Loratadine, chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (particularly under alkaline conditions), oxidation, and photolysis. Forced degradation studies are essential to identify potential degradants that may form during manufacturing, storage, and administration, thereby informing the development of stable formulations and robust analytical methods.
Major Degradation Pathways and Products
Loratadine's molecular structure contains several moieties prone to chemical transformation. The ester functional group is susceptible to hydrolysis, while the pyridine ring and the cycloheptadiene system can be targets of oxidation and photolytic reactions.
Hydrolytic Degradation
Hydrolysis is a principal degradation pathway for loratadine, with the rate being significantly influenced by pH.
-
Alkaline Hydrolysis : Under basic conditions, loratadine undergoes hydrolysis of its ethyl ester group to form the corresponding carboxylic acid derivative.[1][3] This is one of the most commonly reported degradation products. Another product of alkaline hydrolysis is desloratadine, which results from the cleavage of the carbamate group.[1]
-
Acidic and Neutral Hydrolysis : Loratadine is relatively more stable under acidic and neutral conditions compared to alkaline conditions. However, some degradation can still be observed over extended periods.[4]
Oxidative Degradation
Loratadine is susceptible to oxidative stress. Studies have shown that treatment with oxidizing agents like hydrogen peroxide can lead to the formation of multiple degradation products. One study identified nine distinct chloride oxidation products of loratadine, though their specific structures were not fully elucidated.[5] The primary metabolite of loratadine, desloratadine, is known to degrade in the presence of certain excipients to form N-formyldesloratadine, which could also be a potential degradation product of loratadine under oxidative conditions.
Photodegradation
Exposure to light, particularly UV radiation, can induce the degradation of loratadine. The exact structures of the photolytic degradation products are not consistently reported in the literature, but their formation necessitates the protection of loratadine from light during storage and in pharmaceutical formulations.
Thermal Degradation
While generally more stable to heat than to alkaline hydrolysis or oxidation, loratadine can degrade under dry heat conditions.
Identified Degradation Products
Several degradation products and process-related impurities of loratadine have been identified. The most prominent are:
-
Loratadine Carboxylic Acid : Formed via hydrolysis of the ethyl ester.
-
Desloratadine (Loratadine EP Impurity D) : A major metabolite and a product of alkaline hydrolysis.[1][6]
-
N-Formyldesloratadine : A known degradation product of desloratadine.
-
Loratadine EP Impurity A : 4-(8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid ethyl ester N-oxide.[6]
-
Loratadine EP Impurity C : 8-Chloro-11-(1-(ethoxycarbonyl)-4-piperidinylidene)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine 5-oxide.[6]
-
Dehydro Loratadine Isomer A : An impurity that may also arise from degradation.[6]
Quantitative Analysis of Loratadine Degradation
The following table summarizes the quantitative data from forced degradation studies found in the literature. It is important to note that experimental conditions can vary significantly between studies, affecting the extent of degradation.
| Stress Condition | Reagent/Parameters | Duration | Loratadine Recovered (%) | Degradation Products Observed | Reference |
| Acid Hydrolysis | 0.1N HCl in methanol | 24 hours | 86.64% - 91.38% | One degradation peak observed | [4] |
| Alkaline Hydrolysis | 0.1N NaOH in methanol | 24 hours | 95.69% - 97.47% | No degradation peaks observed | [4] |
| Neutral Hydrolysis | Methanol | 24 hours | 97.42% - 98.48% | No degradation peaks observed | [4] |
| Photodegradation | IR light (200 watt hours/m²) | - | 90.52% - 93.41% | No degradation peaks observed | [4] |
| Photodegradation | Sunlight | 6 hours | 93.54% - 95.44% | No degradation peaks observed | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of degradation studies. Below are representative protocols for stress testing of loratadine.
Forced Degradation (General Protocol)
Forced degradation studies are typically performed on a single batch of the drug substance to establish its intrinsic stability. The drug is subjected to various stress conditions, including heat, humidity, acid/base hydrolysis, oxidation, and photolysis, as recommended by ICH guidelines.
Acid Hydrolysis Protocol[4]
-
Prepare a standard solution of Loratadine (100 µg/mL) in methanol.
-
Mix 1 mL of the loratadine standard solution with 1 mL of 0.1N HCl in a 10 mL volumetric flask.
-
Make up the volume to the mark with methanol.
-
Keep the solution at room temperature for 24 hours.
-
After 24 hours, neutralize the solution by adding 0.1 mL of 0.1N NaOH.
-
Make further dilutions with methanol to achieve a final concentration of 10 µg/mL.
-
Inject the resulting solution into the HPLC system for analysis.
Alkaline Hydrolysis Protocol[4]
-
Prepare a standard solution of Loratadine (100 µg/mL) in methanol.
-
Mix 1 mL of the loratadine standard solution with 1 mL of 0.1N NaOH in a 10 mL volumetric flask.
-
Make up the volume to the mark with methanol.
-
Keep the solution at room temperature for 24 hours.
-
After 24 hours, neutralize the solution by adding 0.1 mL of 0.1N HCl.
-
Make further dilutions with methanol to achieve a final concentration of 10 µg/mL.
-
Inject the resulting solution into the HPLC system for analysis.
Photodegradation Protocol[4]
-
Expose the solid drug substance to IR light, delivering an illumination of 200 watt hours/square meter.
-
Separately, expose the solid drug substance to sunlight for 6 hours.
-
After exposure, prepare a 100 µg/mL solution of the stressed drug substance in methanol.
-
Dilute the solution to a final concentration of 10 µg/mL with methanol.
-
Inject the resulting solution into the HPLC system for analysis.
Analytical Method: Stability-Indicating RP-HPLC[2][3][4][5][7][8]
A robust stability-indicating method is essential to separate and quantify loratadine from its degradation products. A typical RP-HPLC method would involve:
-
Column : Inertsil ODS-3, C-8 (250×4.6 mm, 5µm) or equivalent.[4]
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., methanol, acetonitrile).[3][4]
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at an appropriate wavelength (e.g., 247 nm or 250 nm).[3][4]
-
Injection Volume : 20 µL.
-
Column Temperature : Ambient or controlled (e.g., 35°C).
Visualizing Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the primary degradation pathways of loratadine.
Caption: Alkaline Hydrolysis Pathway of Loratadine.
Caption: Oxidative Degradation Pathway of Loratadine.
Caption: Photodegradation Pathway of Loratadine.
Conclusion
The degradation of loratadine is a complex process influenced by several environmental factors, most notably pH, oxidizing agents, and light. The primary degradation products identified are the result of hydrolysis and oxidation. A thorough understanding of these degradation pathways and the development of validated, stability-indicating analytical methods are paramount for ensuring the quality and stability of loratadine-containing pharmaceutical products. Further research is warranted to fully elucidate the structures of all oxidative and photolytic degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. ijbpas.com [ijbpas.com]
- 3. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neuroquantology.com [neuroquantology.com]
- 5. researchgate.net [researchgate.net]
- 6. o2hdiscovery.co [o2hdiscovery.co]
The Analytical Pursuit: A Technical Guide to the Identification and Structural Characterization of Loratadine Impurities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods and strategies employed in the identification, quantification, and structural elucidation of impurities associated with Loratadine, a widely used second-generation antihistamine. Ensuring the purity and safety of Active Pharmaceutical Ingredients (APIs) like Loratadine is a critical aspect of drug development and manufacturing, mandated by global regulatory bodies. This document details the common impurities, analytical methodologies, and characterization techniques essential for robust quality control.
Understanding Loratadine and Its Impurity Profile
Loratadine, chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, is susceptible to the formation of various impurities during its synthesis, formulation, and storage.[3][4] These impurities can be categorized as process-related impurities (arising from the manufacturing process), degradation products (resulting from chemical decomposition), or metabolites.[3] The control and monitoring of these impurities are crucial as they can potentially impact the safety and efficacy of the final drug product.[5]
Forced degradation studies under various stress conditions—such as acid and base hydrolysis, oxidation, heat, and photolysis—are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7] For instance, Loratadine is known to undergo hydrolysis under alkaline conditions to form its corresponding acid derivative.[8]
Common Loratadine Impurities
Several related substances and degradation products of Loratadine have been identified. The European Pharmacopoeia (EP) lists several official impurities, often designated by letters.[5] The table below summarizes some of the known impurities.
| Impurity Name/Designation | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Type |
| Impurity A | 11-(N-carboethoxy-4-piperidylidene)-6,11-dihydro-5H-benzo(5,6) cyclopenta(1,2-b)-pyridine | C₂₂H₂₅ClN₂O₃ | 400.90 | Process-Related[9][10] |
| Impurity B | Desloratadine | 8-Chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | C₁₉H₂₁ClN₂ | Metabolite / Degradant |
| Impurity C | 8-chloro-11-(1-ethoxycarbonyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | C₂₂H₂₂Cl₂N₂O₂ | 417.33 | Process-Related[10] |
| Impurity D | 8-chloro-11-(1-ethoxycarbonylpiperidin-4-yl)-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | C₂₂H₂₅ClN₂O₂ | 398.90 | Process-Related |
| Impurity E | 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one | C₂₂H₂₃ClN₂O₂ | 382.88 | Process-Related[10] |
| Impurity H | Ethyl-4-oxopiperidine-1-carboxylate | C₈H₁₃NO₃ | 171.19 | Process-Related[5] |
| Hydroxymethyl Loratadine | 2- and 4-hydroxymethyl derivatives | C₂₂H₂₅ClN₂O₃ | 416.90 | Degradant (in syrup)[11] |
| Acid Degradate | 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylic acid | C₂₀H₁₉ClN₂O₂ | 366.83 | Degradant[8] |
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying Loratadine and its related impurities.[5] Both isocratic and gradient methods have been developed to achieve optimal separation.[12] Modern Ultra-Performance Liquid Chromatography (UPLC) systems offer significantly faster analysis times without compromising data quality.
Quantitative Data Summary
The following table summarizes the performance of a validated stability-indicating RP-HPLC method for quantifying Loratadine impurities.[12]
| Impurity | Limit of Detection (LOD) (μg/mL) | Limit of Quantitation (LOQ) (μg/mL) | Linearity Range (μg/mL) | Mean Recovery (%) |
| Impurity B | - | 0.044 | LOQ to 1.2 | 85-115[12] |
| Impurity C | - | 0.088 | LOQ to 1.2 | 85-115[12] |
| Impurity D | - | 0.084 | LOQ to 1.2 | 85-115[12] |
| Impurity E | - | 0.072 | LOQ to 1.2 | 85-115[12] |
Experimental Protocols
A. Stability-Indicating RP-HPLC Method [12]
This method is designed for the determination of Loratadine and its impurities/degradation products in bulk drug substances.
-
Instrumentation: Waters LC system with a diode array detector.
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5µm particle size.
-
Mobile Phase A: A mixture of buffer (0.05 M monobasic potassium phosphate), Acetonitrile, Methanol, and Triethylamine (38:45:17:0.5 v/v), with pH adjusted to 6.9 using ortho-phosphoric acid.[12]
-
Mobile Phase B: A mixture of buffer (0.05 M monobasic potassium phosphate), Acetonitrile, Methanol, and Triethylamine (38:45:17:0.5 v/v), with pH adjusted to 3.6 using ortho-phosphoric acid.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[12]
-
Gradient Program: An improved gradient program is utilized to achieve separation.
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, such as methanol or the mobile phase, to a known concentration.
B. Stress Degradation Studies Protocol [7]
Forced degradation studies are performed to demonstrate the specificity of the analytical method and to identify potential degradation products.
-
Acid Hydrolysis: 1 mL of Loratadine standard solution (100 µg/mL) is mixed with 1 mL of 0.1N HCl. The solution is kept for 24 hours, then neutralized with 0.1N NaOH and diluted with methanol to the final concentration.[7]
-
Alkaline Hydrolysis: 1 mL of Loratadine standard solution (100 µg/mL) is mixed with 1 mL of 0.1N NaOH. The solution is kept for 24 hours, then neutralized with 0.1N HCl and diluted.[7]
-
Oxidative Degradation: Loratadine solution is treated with a solution of hydrogen peroxide (e.g., 3%) and analyzed at appropriate time points.
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C) for a specified period.[7]
-
Photolytic Degradation: The solid drug substance is exposed to UV and/or visible light in a photostability chamber as per ICH Q1B guidelines.[7]
C. Structural Characterization Techniques
Once impurities are isolated, typically via preparative HPLC, a combination of spectroscopic techniques is used for structural elucidation.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the impurity, aiding in the identification of the molecular formula.[9][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure, including the connectivity of atoms and stereochemistry.[9][13]
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the impurity molecule.[8][9][13]
Visualized Workflows and Pathways
Diagrams are essential for visualizing complex processes. The following sections provide Graphviz diagrams for a typical impurity identification workflow and a simplified degradation pathway for Loratadine.
Experimental Workflow for Impurity Identification
Caption: General workflow for the identification and characterization of pharmaceutical impurities.
Simplified Loratadine Degradation Pathway
Caption: Simplified degradation pathways of Loratadine under different conditions.
Conclusion
The thorough identification and structural characterization of impurities are non-negotiable aspects of ensuring the quality, safety, and efficacy of Loratadine. A combination of advanced chromatographic separation techniques and powerful spectroscopic methods is indispensable for this purpose. The development and validation of robust, stability-indicating analytical methods are critical for routine quality control and stability testing.[14] This guide provides the foundational knowledge and protocols necessary for professionals engaged in the pharmaceutical analysis and development of Loratadine.
References
- 1. helixchrom.com [helixchrom.com]
- 2. researchgate.net [researchgate.net]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. iajpr.com [iajpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. neuroquantology.com [neuroquantology.com]
- 8. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for loratadine, a widely used second-generation antihistamine, and its key related compounds, including its active metabolite, desloratadine. This document details the core chemical transformations, provides specific experimental protocols for key reactions, presents quantitative data in a clear, tabular format, and includes detailed visualizations of the synthetic routes to aid in understanding and replication.
Introduction
Loratadine, chemically known as ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate, is a potent and non-sedating H1 histamine receptor antagonist. Its complex tricyclic structure has necessitated the development of several distinct synthetic strategies. This guide will focus on the most prevalent and historically significant manufacturing routes, offering a detailed examination of the chemical principles and practical execution of these syntheses.
Principal Synthetic Pathways
Two major synthetic routes have been established for the industrial production of loratadine. The first route proceeds through a key tricyclic ketone intermediate, 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one. The second prominent route utilizes a McMurry coupling reaction to form the crucial exocyclic double bond.
Synthesis via the Tricyclic Ketone Intermediate
This classical and widely practiced route involves the initial construction of the tricyclic core, followed by the attachment of the piperidine ring. A common starting material for this pathway is 2-cyano-3-methylpyridine.
Step 1: Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-N-(tert-butyl)-2-pyridinecarboxamide
-
Reaction: Ritter Reaction and Alkylation.
-
Procedure: To a solution of 2-cyano-3-methylpyridine in a suitable solvent, add a strong acid catalyst (e.g., sulfuric acid) followed by tert-butanol. The reaction mixture is stirred at a controlled temperature. Subsequently, the intermediate is alkylated with 3-chlorobenzyl chloride in the presence of a base to yield the title compound.
Step 2: Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile [3]
-
Reaction: Dehydration.
-
Procedure: A solution of 3-[2-(3-chlorophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridine carboxamide (175 g, 0.554 mole) in phosphorous oxychloride (525 mL) is heated at reflux for 3 hours.[3] Excess phosphorous oxychloride is removed by distillation under reduced pressure. The residue is then quenched in a mixture of water and isopropanol. The pH is adjusted to 5-7 with a 50% aqueous sodium hydroxide solution while maintaining the temperature below 30°C. The crude product is filtered, washed with water, and purified by slurrying in hot isopropanol, followed by cooling to 0-5°C. The purified product is filtered, washed with hexane, and dried.[3]
Step 3: Synthesis of 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one [4]
-
Reaction: Hydrolysis and Friedel-Crafts Acylation.
-
Procedure: 3-[2-(3-chlorophenyl)ethyl]-2-pyridinecarbonitrile is first hydrolyzed to the corresponding carboxylic acid using methanesulfonic acid. The resulting acid is then treated with thionyl chloride to form the acid chloride. Finally, an intramolecular Friedel-Crafts acylation is carried out to yield the tricyclic ketone. The overall yield for these steps is reported to be about 36%.[4]
Step 4: Synthesis of the Desloratadine Intermediate (N-Methyl Loratadine)
-
Reaction: Grignard Reaction and Dehydration.
-
Procedure: The tricyclic ketone is reacted with N-methyl-4-piperidylmagnesium chloride in an appropriate solvent like THF. The resulting tertiary alcohol is then dehydrated under acidic conditions to yield the exocyclic double bond of the N-methylated precursor to loratadine.
Step 5: Synthesis of Loratadine [3]
-
Reaction: Reaction with Ethyl Chloroformate.
-
Procedure: To a mixture of the N-methyl desloratadine intermediate (1.0 kg) and diisopropylethylamine in toluene under a nitrogen atmosphere, ethyl chloroformate is added slowly at 60 to 65°C. The mixture is stirred for 1-2 hours at 70-75°C. After cooling, water is added, and the pH is adjusted to 5.0-5.5 with hydrochloric acid. The organic phase is separated, washed with water, and the solvent is removed. The residue is purified by crystallization from acetonitrile.[3]
Synthesis via McMurry Coupling
This alternative route offers a more convergent approach by coupling the pre-formed tricyclic ketone with a piperidone derivative in a single key step.
McMurry Coupling Reaction
-
Procedure: Low-valent titanium species are generated in situ, typically from TiCl4 and a reducing agent like zinc dust or LiAlH4, in an inert solvent such as THF. A mixture of 8-chloro-5,6-dihydrobenzo[1][2]cyclohepta[1,2-b]pyridin-11-one and N-carbethoxy-4-piperidone in an organic solvent is then added to the slurry of the low-valent titanium reagent. The reaction mixture is heated to reflux to effect the coupling reaction, forming loratadine directly. The product is then isolated and purified. A reported yield for a similar McMurry reaction to produce the N-methyl intermediate is 83.9%.[5]
Synthesis of Related Compounds
Desloratadine
Desloratadine, the major active metabolite of loratadine, is also a potent antihistamine. It is synthesized by the hydrolysis of the carbamate group of loratadine.
Hydrolysis of Loratadine to Desloratadine [5]
-
Procedure: 40g of loratadine, 40g of sodium hydroxide, 500ml of absolute ethanol, and 125ml of purified water are added to a reaction flask. The reaction is carried out under a nitrogen atmosphere. The reaction solution is concentrated until a large amount of solid precipitates. The solid is filtered, washed, and dried to obtain desloratadine.[5]
Loratadine Analogs
The synthesis of loratadine analogs often involves modifications of the described synthetic routes. For instance, chiral analogs can be prepared by using chiral starting materials or by introducing chiral auxiliaries. Other analogs can be synthesized by modifying the piperidine ring or the tricyclic core.
Quantitative Data Summary
The following tables summarize the reported yields and purity for the key synthetic steps.
Table 1: Yields and Purity for the Synthesis of Loratadine via the Tricyclic Ketone Intermediate
| Step | Product | Yield (%) | Purity (%) | Reference |
| Dehydration of the carboxamide intermediate | 3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile | 89.4 | 95.7 (HPLC) | [3] |
| Hydrolysis and Friedel-Crafts Acylation | 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one | ~36 (overall) | - | [4] |
| Reaction with Ethyl Chloroformate | Loratadine | 90 | >99 (HPLC) | [3] |
Table 2: Yield for the Synthesis of Desloratadine
| Reaction | Product | Yield (%) | Purity (%) | Reference |
| Hydrolysis of Loratadine | Desloratadine | 98.5 | - | [5] |
Conclusion
The synthesis of loratadine and its related compounds can be achieved through multiple, well-established pathways. The choice of a particular route depends on factors such as the availability of starting materials, desired scale of production, and economic considerations. The classical route via the tricyclic ketone intermediate is a robust and widely used method, while the McMurry coupling offers a more convergent and potentially more efficient alternative. The synthesis of desloratadine is a straightforward hydrolysis from the parent compound. This guide provides the fundamental chemical knowledge and detailed procedural outlines necessary for researchers and professionals in the field of drug development to understand and implement these important synthetic transformations.
References
- 1. researchgate.net [researchgate.net]
- 2. EP1542986B1 - Process for the production of desloratadine - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepten[1,2-b]pyridine-11-one | Semantic Scholar [semanticscholar.org]
- 5. Desloratadine synthesis - chemicalbook [chemicalbook.com]
Understanding the Loratadine Impurity Profile in Bulk Drug Substances: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the impurity profile of loratadine in bulk drug substances. Loratadine, a widely used second-generation antihistamine, is synthesized through a multi-step process that can lead to the formation of various process-related and degradation impurities.[1][2] Meticulous control and monitoring of these impurities are critical to ensure the safety, efficacy, and stability of the final drug product, in compliance with stringent regulatory standards.[1]
Core Concepts in Loratadine Impurity Profiling
The impurity profile of a bulk drug substance encompasses a range of compounds, including intermediates from the manufacturing process, by-products of side reactions, and degradation products that may form during storage.[1][2] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) have established specific limits for known and unknown impurities in loratadine.[3] Adherence to these limits is mandatory for pharmaceutical manufacturers.
Classification of Loratadine Impurities
Loratadine impurities can be broadly categorized into three main types:
-
Process-Related Impurities: These are substances that are formed during the synthesis of loratadine. They can be unreacted starting materials, intermediates, or by-products of unintended reactions.
-
Degradation Products: These impurities result from the chemical breakdown of loratadine over time due to factors like exposure to light, heat, moisture, or interaction with excipients.[2] Common degradation pathways include hydrolysis and oxidation.[4][5][6]
-
Residual Solvents: Trace amounts of solvents used during the manufacturing process may remain in the final bulk drug.[2] Their levels are strictly controlled according to regulatory guidelines.
Quantitative Analysis of Loratadine Impurities
The following tables summarize the key pharmacopoeial impurities of loratadine, along with their chemical identifiers. It is important to note that specific limits for each impurity are detailed in the respective pharmacopeial monographs and should be consulted for definitive guidance.[3]
Table 1: Specified Impurities of Loratadine in Major Pharmacopoeias
| Impurity Name | Pharmacopoeial Designation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 11-Hydroxy Dihydro Loratadine | Impurity A | 133284-74-9 | C₂₂H₂₅ClN₂O₃ | 400.90[7] |
| 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one | Impurity B | 31251-41-9 | C₁₄H₁₀ClNO | 243.69[7] |
| 4-Chloro Loratadine | Impurity C | 165739-83-3 | C₂₂H₂₂Cl₂N₂O₂ | 417.33[7][8][9] |
| Desloratadine | Impurity D | 100643-71-8 | C₁₉H₁₉ClN₂ | 310.82[7] |
| Loratadine Isomer | Impurity E | 170727-59-0 | C₂₂H₂₃ClN₂O₂ | 382.88[7] |
| 11-Fluoro Dihydroloratadine | Impurity F | 125743-80-8 | C₂₂H₂₄ClFN₂O₂ | 402.89[7][10][11][12][13] |
| Loratadine Related Compound G | Impurity G | 38092-89-6 | C₂₂H₂₂Cl₂N₂O₂ | 417.33 |
| Ethyl 4-oxopiperidine-1-carboxylate | Impurity H | 29976-53-2 | C₈H₁₃NO₃ | 171.19 |
Table 2: Unspecified Loratadine-Related Compounds Identified in Research
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| 11-(N-carboethoxy-4-piperidylidene)-6,11-dihydro-5H-benzo(5,6) cyclopenta(1,2-b)-pyridine | - | C₂₄H₂₆N₂O₂ | 374.48 | [14][15] |
| 8-bromo-11-(N-carboethoxy-4-piperidylidene)-6,11-dihydro-5H-benzo(5,6) cyclopenta (1,2-b)-pyridine | - | C₂₄H₂₅BrN₂O₂ | 469.38 | [14][15] |
| 8-chloro-11-(N-carboethoxy-4-piperidylidene)-5H-benzo(5,6) cyclopenta (1,2-b)-pyridine | - | C₂₄H₂₃ClN₂O₂ | 422.91 | [14][15] |
| Dehydro Loratadine Isomer Impurity A | 2470226-18-5 | C₂₂H₂₁ClN₂O₂ | 396.87 | [2] |
| Deschlorodesloratadine (HCl Salt) | 2172059-46-8 | C₁₉H₂₁ClN₂ | 312.84 | [2] |
| N-Nitroso Desloratadine | 1246819-22-6 | C₁₉H₁₈ClN₃O | 339.82 | [10] |
Experimental Protocols for Impurity Determination
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the identification and quantification of loratadine impurities.[14][16][17][18] The following provides a general methodology based on published literature.
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method is widely used for the separation and quantification of loratadine and its related substances.
-
Chromatographic System:
-
Column: A common choice is an octadecylsilyl silica gel for chromatography (C18), such as an Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm particle size).[17] Another option is a SymmetryShield RP8 column.[18]
-
Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M monobasic potassium phosphate) and an organic modifier like acetonitrile and/or methanol.[17] The pH of the aqueous phase is often adjusted to around 3.6 with phosphoric acid.[17]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[17]
-
Detection: UV detection at 220 nm or 244 nm is commonly used.[17][18]
-
Injection Volume: Typically around 10-20 µL.
-
-
Preparation of Solutions:
-
Standard Solution: A known concentration of Loratadine Reference Standard (RS) and impurity reference standards are prepared in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Test Solution: The bulk drug substance is dissolved in the diluent to a specified concentration.
-
-
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention times and response factors of loratadine and its impurities.
-
Inject the test solution.
-
Identify and quantify the impurities in the test solution by comparing their retention times and peak areas to those of the standards.
-
B. Data Analysis and Calculation
The percentage of each impurity is calculated using the following formula, taking into account the relative response factor (RRF) if it is known:
Percentage of Impurity = (Area of Impurity Peak / Area of Loratadine Peak in Standard) × (Concentration of Standard / Concentration of Test Solution) × (1 / RRF) × 100
Visualizing Methodologies and Relationships
Logical Flow of this compound Analysis
The following diagram illustrates the general workflow for identifying and controlling impurities in loratadine bulk drug substance.
Caption: A flowchart illustrating the key stages of this compound analysis.
Classification of Loratadine Impurities
This diagram shows the hierarchical classification of impurities found in loratadine.
Caption: A diagram showing the different categories of loratadine impurities.
Conclusion
A thorough understanding and control of the impurity profile of loratadine are paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide has provided a detailed overview of the common impurities, their classification, and the analytical methodologies employed for their detection and quantification. By implementing robust analytical strategies and adhering to regulatory guidelines, pharmaceutical manufacturers can ensure that their loratadine bulk drug substance meets the highest standards of purity.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. veeprho.com [veeprho.com]
- 3. pharmacopeia.cn [pharmacopeia.cn]
- 4. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - ProQuest [proquest.com]
- 6. Stability indicating methods for the determination of loratadine in the presence of its degradation product [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. veeprho.com [veeprho.com]
- 9. pharmaceresearch.com [pharmaceresearch.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. glppharmastandards.com [glppharmastandards.com]
- 12. Loratadine EP IMpurity F | 125743-80-8 [chemicalbook.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. waters.com [waters.com]
- 17. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Forced Degradation Studies of Loratadine for Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of forced degradation studies for the antihistaminic drug loratadine. It is designed to assist researchers and scientists in the pharmaceutical industry in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods in accordance with regulatory guidelines. This document summarizes key quantitative data, details experimental protocols, and visualizes complex chemical pathways and workflows.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process as mandated by the International Council for Harmonisation (ICH) guidelines, particularly Q1A(R2). These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to predict its degradation behavior. The primary objectives of forced degradation studies are to:
-
Identify potential degradation products that may form under various environmental conditions.
-
Elucidate the degradation pathways of the drug substance.
-
Develop and validate stability-indicating analytical methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.
-
Understand the intrinsic stability of the drug molecule, which aids in formulation and packaging development.
For loratadine, a second-generation H1 histamine antagonist, a thorough understanding of its degradation profile is essential to ensure its safety, efficacy, and quality throughout its shelf life.
Analytical Methodology for Loratadine and its Impurities
A robust analytical method is fundamental to a successful forced degradation study. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of loratadine and its impurities.
Recommended HPLC Method
Several HPLC methods have been developed for the determination of loratadine and its related substances. A typical stability-indicating RP-HPLC method is summarized below:
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5µm) or equivalent C18 column.[1]
-
Mobile Phase: A gradient elution is often employed. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.05 M monobasic potassium phosphate) and organic solvents like acetonitrile and methanol.[1] The pH of the buffer is a critical parameter for achieving adequate separation.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV detection at 220 nm.[1]
This method has been shown to be linear, accurate, and precise for the quantification of loratadine and its known impurities.[1]
Experimental Protocols for Forced Degradation Studies
The following protocols are based on ICH guidelines and published studies on loratadine. The extent of degradation should ideally be between 5-20% to avoid the formation of secondary, irrelevant degradation products.
Acid Hydrolysis
-
Protocol: Dissolve loratadine in a suitable solvent (e.g., methanol) to a concentration of approximately 100 µg/mL. Add an equal volume of 0.1 N hydrochloric acid. Keep the solution at room temperature for 24 hours.[2] For neutralization, add an appropriate amount of 0.1 N sodium hydroxide. Dilute the final solution to a suitable concentration for HPLC analysis.
Alkaline Hydrolysis
-
Protocol: Dissolve loratadine in a suitable solvent (e.g., methanol) to a concentration of approximately 100 µg/mL. Add an equal volume of 0.1 N sodium hydroxide. Keep the solution at room temperature for 24 hours.[2] Neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid and dilute for HPLC analysis. Loratadine, being an ester, is susceptible to alkaline hydrolysis, leading to the formation of a corresponding carboxylic acid derivative.[3]
Oxidative Degradation
-
Protocol: Dissolve loratadine in a suitable solvent. Add a solution of 3% hydrogen peroxide. Store the solution at room temperature for a specified period, monitoring the degradation. The reaction can be stopped by dilution with the mobile phase. Studies have indicated the formation of multiple chloride oxidation products of loratadine under oxidative stress.
Thermal Degradation
-
Protocol: Expose solid loratadine powder to dry heat at a temperature significantly above accelerated stability conditions (e.g., 70-80°C) for a defined period. Dissolve the stressed sample in a suitable solvent for HPLC analysis.
Photolytic Degradation
-
Protocol: Expose a solution of loratadine (e.g., in methanol) or the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light. Prepare the samples for HPLC analysis.
Quantitative Data Summary
The following table summarizes the available quantitative data on the degradation of loratadine under various stress conditions. It is important to note that the extent of degradation can vary depending on the precise experimental conditions (e.g., temperature, duration, concentration).
| Stress Condition | Reagent/Condition | Duration | % Degradation of Loratadine | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | 13.36% and 8.62% (recovered) | One degradation peak observed | [2] |
| Alkaline Hydrolysis | 0.1 N NaOH | 24 hours | 4.31% and 2.53% (recovered) | Carboxylic acid derivative | [2][3] |
| Oxidative Degradation | 3% H₂O₂ | Not specified | Not specified | Nine chloride oxidation products mentioned | |
| Photolytic Degradation | IR and Sunlight | Not specified | 9.48% and 6.59% (IR); 6.46% and 4.56% (Sunlight) (recovered) | No degradation peaks reported in this study | [2] |
| Thermal Degradation | Dry Heat | Not specified | Degradation observed, but not quantified | One degradation peak observed |
Visualizations: Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Degradation Pathways of Loratadine
The following diagrams illustrate the known and proposed degradation pathways for loratadine.
Alkaline Hydrolysis Pathway
Under basic conditions, the ester functional group of loratadine is hydrolyzed to form the corresponding carboxylic acid.
Proposed Oxidative Degradation Pathway
While the exact structures of all oxidative degradation products are not definitively published, oxidation is likely to occur at several susceptible sites in the loratadine molecule, such as the pyridine ring (N-oxidation) and the ethyl group of the ester. The formation of nine chloride oxidation products suggests a complex degradation profile.
Conclusion
The forced degradation studies of loratadine reveal its susceptibility to degradation under various stress conditions, particularly acid and base hydrolysis, and oxidation. The primary degradation product under alkaline conditions is the corresponding carboxylic acid, formed through ester hydrolysis. Oxidative conditions can lead to a more complex mixture of degradation products. A validated, stability-indicating HPLC method is essential for the accurate monitoring of loratadine and its impurities. The information presented in this guide serves as a valuable resource for researchers involved in the development, manufacturing, and quality control of loratadine-containing pharmaceutical products. Further research, particularly utilizing advanced analytical techniques like LC-MS/MS and NMR, is warranted to fully characterize all degradation products and solidify the proposed degradation pathways.
References
Unveiling the Chemical Landscape of Loratadine Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the known impurities of Loratadine, designated as A, B, C, D, E, and F. The following sections detail their chemical structures, and available data on their quantification and formation, offering a critical resource for researchers, scientists, and professionals involved in the development and quality control of this widely used antihistamine.
Chemical Structures and Identification
The chemical structures of Loratadine and its six specified impurities are fundamental to understanding their physicochemical properties and potential pharmacological or toxicological effects. The identities of these impurities, including their chemical names, CAS numbers, molecular formulas, and molecular weights, are summarized below.
Table 1: Identification of Loratadine and its Impurities A, B, C, D, E, and F
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Loratadine | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | 79794-75-5 | C₂₂H₂₃ClN₂O₂ | 382.88 |
| Impurity A | 11-Hydroxy Dihydro Loratadine; Ethyl 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate | 133284-74-9 | C₂₂H₂₅ClN₂O₃ | 400.90[2][3][4] |
| Impurity B | 8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one | 31251-41-9 | C₁₄H₁₀ClNO | 243.69[2] |
| Impurity C | 4-Chloro Loratadine; 4,8-Dichloro-6,11-dihydro-11-[N-ethoxy carbonyl-4-piperidylidene]-5H-benzo[1][2] cyclohepta[1,2-b]pyridine | 165739-83-3 | C₂₂H₂₂Cl₂N₂O₂ | 417.33[2][5][6][7] |
| Impurity D | Desloratadine; 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[1][2]cyclohepta[1,2-b]pyridine | 100643-71-8 | C₁₉H₁₉ClN₂ | 310.82[2][8] |
| Impurity E | Loratadine Isomer; Ethyl 4-(8-chloro-6,11-dihydro-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-yl)-3,6-dihydropyridine-1(2H)-carboxylate | 170727-59-0 | C₂₂H₂₃ClN₂O₂ | 382.88[2][9][10] |
| Impurity F | 11-Fluoro Dihydroloratadine; Ethyl 4-[(11RS)-8-chloro-11-fluoro-6, 11-dihydro-5H-benzo[1][2] cyclohepta [1, 2-b]pyridin-11-yl]piperidine-1-carboxylate | 125743-80-8 | C₂₂H₂₄ClFN₂O₂ | 402.89[2][11][12][13] |
Formation and Relationship of Loratadine Impurities
The presence of impurities in a drug substance can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). Understanding the formation pathways of these impurities is crucial for process optimization and for ensuring the stability and safety of the final drug product.
Impurity D (Desloratadine) is the major active metabolite of Loratadine and is formed by the hydrolysis of the carbamate group.[14] This conversion is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6, in vivo.[15] It can also be formed under basic conditions during manufacturing or storage.[14]
Impurity B is a key starting material or intermediate in some synthetic routes of Loratadine. Its presence in the final drug substance is typically due to incomplete reaction or carryover.
The formation of Impurities A, C, E, and F is generally associated with the manufacturing process, arising from side reactions, or as degradation products under various stress conditions. For instance, forced degradation studies have shown that Loratadine can degrade under acidic, basic, oxidative, and photolytic conditions, potentially leading to the formation of various impurities. However, specific pathways for the formation of each of these impurities are not extensively detailed in the public literature.
Quantitative Analysis of Loratadine Impurities
The quantification of impurities in Loratadine is essential for ensuring the safety and efficacy of the drug product. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for this purpose. Several validated HPLC methods have been reported for the determination of Loratadine and its impurities.
Table 2: Summary of Quantitative Data for Loratadine Impurities from a Validated RP-LC Method [16]
| Impurity | Limit of Detection (LOD) (μg/mL) | Limit of Quantification (LOQ) (μg/mL) | Linearity Range (μg/mL) |
| Impurity B | 0.016 | 0.044 | LOQ to 1.2 |
| Impurity C | 0.028 | 0.088 | LOQ to 1.2 |
| Impurity D | 0.024 | 0.084 | LOQ to 1.2 |
| Impurity E | 0.020 | 0.072 | LOQ to 1.2 |
Note: Data for Impurities A and F were not provided in this specific study.
Experimental Protocols
Detailed experimental protocols for the synthesis of each impurity are not consistently available in the public domain. However, general synthetic strategies and analytical methodologies are described in the scientific literature.
General Synthetic Approach for Loratadine and its Impurities
The synthesis of Loratadine and its structurally related impurities often involves multi-step chemical reactions. A common precursor for several of these compounds is 8-chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one (Impurity B).
The synthesis of Desloratadine (Impurity D) can be achieved by the hydrolysis of the carbamate group of Loratadine, typically under basic conditions.[14] For example, reacting Loratadine with a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent at elevated temperatures can yield Desloratadine.[14]
Analytical Method for Impurity Quantification
A representative experimental protocol for the quantification of Loratadine impurities using Reverse Phase High-Performance Liquid Chromatography (RP-LC) is summarized below.
Chromatographic Conditions: [16]
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5µm
-
Mobile Phase: A gradient mixture of a phosphate buffer, acetonitrile, and methanol.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Sample Preparation:
Standard solutions of the impurities and a test solution of the Loratadine bulk drug are prepared in a suitable diluent, typically the mobile phase.
Validation Parameters:
The method is validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines. The recovery of impurities is typically found to be in the range of 85–115%.[16]
This technical guide provides a foundational understanding of the chemical structures and analytical considerations for the known impurities of Loratadine. For further in-depth research and process development, it is recommended to consult the primary scientific literature and pharmacopeial monographs.
References
- 1. CN112898268A - Preparation method of desloratadine impurity - Google Patents [patents.google.com]
- 2. EP1542986B1 - Process for the production of desloratadine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN112341433A - A kind of preparation method of loratadine - Google Patents [patents.google.com]
- 7. drpress.org [drpress.org]
- 8. Desloratadine synthesis - chemicalbook [chemicalbook.com]
- 9. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2004029039A1 - An improved process for the production of desloratadine - Google Patents [patents.google.com]
- 11. allmpus.com [allmpus.com]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. CN106957349A - A kind of Desthis compound compound and its production and use - Google Patents [patents.google.com]
- 14. data.epo.org [data.epo.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Toxicological Deep Dive into Loratadine Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive toxicological evaluation of known impurities of loratadine, a widely used second-generation antihistamine. The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern in drug development, necessitating rigorous toxicological assessment to ensure patient safety. This document summarizes available quantitative toxicological data, outlines detailed experimental protocols for key safety assessments, and visualizes relevant biological pathways to offer a thorough understanding of the potential risks associated with these compounds.
Understanding the Landscape of Loratadine Impurities
Loratadine, through its synthesis, degradation, or storage, can be associated with a number of impurities. These can include starting materials, by-products, intermediates, and degradation products. Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the identification, qualification, and control of such impurities in new drug substances. The toxicological evaluation of these impurities is a cornerstone of this process.
Quantitative Toxicological Data Summary
Table 1: Identified Loratadine Impurities and Physicochemical Properties
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Loratadine Impurity A (11-Hydroxy Dihydroloratadine) | 133284-74-9 | C22H25ClN2O3 | 400.90 |
| This compound B (8-Chloro-5,6-dihydro-11H-benzo[1][2]cyclohepta[1,2-b]pyridin-11-one) | 31251-41-9 | C14H10ClNO | 243.69 |
| This compound C (4-Chloro Loratadine) | 165739-83-3 | C22H22Cl2N2O2 | 417.33 |
| This compound D (Desloratadine) | 100643-71-8 | C19H19ClN2 | 310.82 |
| This compound E (Loratadine Isomer) | 170727-59-0 | C22H23ClN2O2 | 382.88 |
| This compound F (11-Fluoro Dihydroloratadine) | 125743-80-8 | C22H24ClFN2O2 | 402.89 |
| This compound G (N-Methyl Desloratadine) | 38092-89-6 | C20H21ClN2 | 324.85 |
| This compound H (ethyl-4-oxopiperidine-1-carboxylate) | 29976-53-2 | C8H13NO3 | 171.19 |
Table 2: Summary of Available Toxicological Data for Loratadine Impurities
| Impurity Name | Toxicological Endpoint | Species | Route of Administration | Result | GHS Hazard Statements |
| This compound B | Acute Toxicity | - | - | - | Harmful if swallowed. Toxic to aquatic life with long lasting effects. |
| This compound D (Desloratadine) | Acute Oral Toxicity (LD50) | Mouse | Oral | 353 mg/kg[3] | - |
| Acute Oral Toxicity (LD50) | Rat | Oral | > 549 mg/kg[3] | - | |
| Acute Oral Toxicity (LD50) | Monkey | Oral | > 250 mg/kg[3][4] | - | |
| This compound F | Acute Toxicity | - | - | - | Harmful if swallowed. Harmful in contact with skin. Causes skin irritation. Causes serious eye irritation. Harmful if inhaled. |
| This compound G | Acute Toxicity | - | - | - | Harmful if swallowed. Causes skin irritation. Causes serious eye damage. Harmful if inhaled. Suspected of damaging fertility or the unborn child. |
Key Experimental Protocols in Toxicological Evaluation
The toxicological assessment of pharmaceutical impurities relies on a battery of standardized in vitro and in vivo tests. The following are detailed methodologies for key experiments based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
Objective: To determine the acute oral toxicity of a substance and to allow for its classification based on the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).
Methodology:
-
Test Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the content of the next step. The method uses a set of defined doses and the results are interpreted in terms of the number of animals affected at each dose level.
-
Animal Model: Typically, rats of a single sex (usually females, as they are generally slightly more sensitive) are used.
-
Procedure:
-
A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).
-
A group of three animals is dosed with the test substance.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
The number of animals that die or show signs of severe toxicity within a defined period determines the next step, which could involve dosing another group of three animals at a lower or higher fixed dose level.
-
-
Data Analysis: The classification is determined by the dose at which a certain number of animals show toxic effects. The method allows for the estimation of an LD50 range.
Acute Dermal Irritation/Corrosion (OECD 404)
Objective: To assess the potential of a substance to cause irritation or corrosion to the skin.
Methodology:
-
Test Principle: The test substance is applied to the skin of an animal, and the degree of irritation or corrosion is evaluated at specific intervals.
-
Animal Model: The albino rabbit is the preferred species.
-
Procedure:
-
A small area of the animal's back is clipped free of fur.
-
A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to the skin and covered with a gauze patch.
-
The patch is removed after a 4-hour exposure period.
-
The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.
-
-
Data Analysis: Skin reactions are scored based on a standardized grading system. The mean scores for erythema and edema are used to classify the substance's irritation potential.[5][6][7][8][9]
Bacterial Reverse Mutation Test - Ames Test (OECD 471)
Objective: To detect gene mutations induced by a chemical substance.
Methodology:
-
Test Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is assessed for its ability to cause a reverse mutation, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.[2][10][11][12]
-
Procedure:
-
The bacterial tester strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are then plated on a minimal agar medium.
-
After incubation, the number of revertant colonies is counted.
-
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the negative control.[2][10]
In Vitro Mammalian Cell Micronucleus Test (OECD 487)
Objective: To detect chromosomal damage in mammalian cells by identifying micronuclei.
Methodology:
-
Test Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. Their presence indicates that a substance may be clastogenic (causing chromosome breakage) or aneugenic (causing chromosome loss).
-
Cell Lines: Various mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes can be used.
-
Procedure:
-
Cells are exposed to the test substance with and without a metabolic activation system.
-
The cells are then treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.
-
The cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells.
-
-
Data Analysis: A substance is considered genotoxic if it induces a significant, dose-dependent increase in the frequency of micronucleated cells.
Visualizing the Mechanisms of Action and Metabolism
To provide a clearer understanding of the potential biological interactions of loratadine and its impurities, the following diagrams illustrate the primary signaling pathway of loratadine and its metabolic fate.
Caption: Histamine H1 Receptor Signaling Pathway and Loratadine's Mechanism of Action.
Caption: Primary Metabolic Pathway of Loratadine.
Conclusion and Future Directions
This guide provides a foundational overview of the toxicological evaluation of loratadine impurities. While standardized protocols for assessing toxicity are well-established, a significant gap exists in the publicly available quantitative toxicological data for many of the specific impurities of loratadine. For a comprehensive risk assessment, further studies are warranted to generate robust toxicological profiles for each of these compounds. This would include determining acute and chronic toxicity, genotoxicity, reproductive and developmental toxicity, and carcinogenicity. The application of in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, could also serve as a valuable tool for predicting the toxicity of these impurities and prioritizing them for further in vitro and in vivo testing. As the pharmaceutical industry continues to advance, a thorough understanding of the toxicological profiles of all potential impurities will remain a critical component of ensuring the safety and efficacy of drug products.
References
- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. organon.com [organon.com]
- 4. organon.com [organon.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 10. nib.si [nib.si]
- 11. oecd.org [oecd.org]
- 12. oecd.org [oecd.org]
Unmasking the Unseen: A Technical Guide to the Discovery and Characterization of Unknown Impurities in Loratadine Batches
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and analytical strategies employed in the identification and quantification of unknown impurities in commercial batches of loratadine. Ensuring the purity of active pharmaceutical ingredients (APIs) like loratadine, a widely used second-generation antihistamine, is paramount to drug safety and efficacy. This document details the experimental protocols, data analysis, and visualization of the logical and biological pathways involved in this critical aspect of pharmaceutical quality control.
Introduction to Loratadine and the Imperative of Impurity Profiling
Loratadine is a potent and long-acting tricyclic antihistamine that selectively antagonizes peripheral histamine H1-receptors.[1] Its non-sedating nature has made it a cornerstone in the treatment of allergic rhinitis and urticaria.[2] The manufacturing process of loratadine, however, can give rise to various impurities, including synthetic intermediates, by-products, and degradation products.[] Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), mandate stringent control over these impurities.[4] Impurity profiling is therefore a critical component of quality control, ensuring that any substance present in the final drug product, other than the API itself, is identified and maintained at a safe level.
Quantitative Analysis of Loratadine Impurities
The quantification of impurities in loratadine batches is crucial for ensuring they remain below the established safety thresholds. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose.[5] The following tables summarize quantitative data from validated HPLC methods for known loratadine impurities. It is important to note that impurity levels in commercial batches are typically found to be below 0.1%.[6][7]
Table 1: Linearity and Detection Limits of a Validated RP-LC Method for Loratadine Impurities [8]
| Impurity | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Impurity-B | LOQ - 1.2 | 0.016 | 0.044 |
| Impurity-C | LOQ - 1.2 | 0.028 | 0.088 |
| Impurity-D | LOQ - 1.2 | 0.024 | 0.084 |
| Impurity-E | LOQ - 1.2 | 0.020 | 0.072 |
Table 2: Recovery Data for a Validated RP-LC Method for Loratadine Impurities [8]
| Impurity | Concentration Level (µg/mL) | Mean Recovery (%) |
| Impurity-B | 0.30 | 98.5 |
| 0.45 | 99.2 | |
| 0.60 | 101.3 | |
| 0.90 | 102.1 | |
| Impurity-C | 0.30 | 97.8 |
| 0.45 | 98.9 | |
| 0.60 | 100.5 | |
| 0.90 | 101.7 | |
| Impurity-D | 0.30 | 98.2 |
| 0.45 | 99.5 | |
| 0.60 | 101.1 | |
| 0.90 | 102.5 | |
| Impurity-E | 0.30 | 97.5 |
| 0.45 | 98.7 | |
| 0.60 | 100.8 | |
| 0.90 | 101.9 |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of accurate impurity profiling. This section outlines the methodologies for the key experiments involved in the discovery and characterization of unknown loratadine impurities.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Impurity Quantification
This protocol describes a gradient RP-LC method for the separation and quantification of loratadine and its impurities.[8]
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: A mixture of 0.05 M monobasic potassium phosphate buffer, acetonitrile, methanol, and triethylamine (38:45:17:0.5 v/v), with the pH adjusted to 6.9 using orthophosphoric acid.
-
Mobile Phase B: A mixture of 0.05 M monobasic potassium phosphate buffer, acetonitrile, methanol, and triethylamine (38:45:17:0.5 v/v), with the pH adjusted to 3.6 using orthophosphoric acid.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 100 0 15 0 100 25 0 100 30 100 0 | 35 | 100 | 0 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the loratadine sample in the diluent (a mixture of water and acetonitrile, 50:50 v/v) to a final concentration of 400 µg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique for the identification of unknown impurities by providing molecular weight information.
-
LC System: An ultra-high-performance liquid chromatograph (UHPLC) system.
-
MS System: A high-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight).
-
Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program: A suitable gradient to ensure separation of impurities from the main peak.
-
Flow Rate: 0.3 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Data Acquisition: Full scan mode to detect all ions and data-dependent MS/MS to obtain fragmentation patterns for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the definitive technique for the structural characterization of isolated impurities.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Isolate the impurity of interest using preparative HPLC and dissolve a sufficient amount (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Experiments:
-
1D NMR: ¹H NMR and ¹³C NMR to identify the types and connectivity of protons and carbons.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the overall molecular structure.
-
-
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products that may form under various stress conditions.[9]
-
Acid Hydrolysis: Treat the loratadine sample with 0.1 M to 1 M HCl at room temperature or elevated temperature (50-60°C) for a specified period (e.g., up to 7 days).[10]
-
Base Hydrolysis: Treat the loratadine sample with 0.1 M to 1 M NaOH at room temperature or elevated temperature (50-60°C) for a specified period.[10]
-
Oxidative Degradation: Treat the loratadine sample with a 0.1% to 3% solution of hydrogen peroxide (H₂O₂) at room temperature for up to 7 days.[10]
-
Thermal Degradation: Expose the solid loratadine sample to dry heat at temperatures ranging from 40°C to 80°C.[10]
-
Photolytic Degradation: Expose the loratadine sample to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]
Visualizations: Pathways and Workflows
Visualizing complex processes and relationships is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate key aspects of loratadine's mechanism of action and the impurity discovery workflow.
Caption: Loratadine's primary mechanism of action.
Caption: Loratadine's anti-inflammatory pathways.
Caption: Impurity discovery and characterization workflow.
Conclusion
The discovery and characterization of unknown impurities in loratadine batches is a multifaceted process that relies on a combination of advanced analytical techniques and a systematic workflow. This guide has provided an in-depth overview of the quantitative analysis, detailed experimental protocols, and the logical and biological pathways pertinent to this critical aspect of pharmaceutical quality control. By adhering to these rigorous scientific principles, researchers and drug development professionals can ensure the continued safety and efficacy of loratadine for patients worldwide.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Loratadine - Wikipedia [en.wikipedia.org]
- 4. database.ich.org [database.ich.org]
- 5. dspace.ceu.es [dspace.ceu.es]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note & Protocol: A Stability-Indicating HPLC Method for the Analysis of Loratadine and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loratadine is a widely used second-generation antihistamine for the treatment of allergies.[1] As with any active pharmaceutical ingredient (API), the presence of impurities can affect its efficacy and safety. Therefore, it is crucial to have a robust analytical method to separate, identify, and quantify any process-related impurities and degradation products. This document provides a detailed protocol for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method developed for the comprehensive analysis of loratadine and its impurities. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control and stability studies of loratadine drug substances.
Experimental Protocols
Equipment and Materials
-
HPLC System: A gradient-capable HPLC system with a UV-Vis detector.
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.
-
Chemicals & Reagents:
-
Loratadine reference standard
-
Loratadine impurity reference standards (as available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Preparation of Solutions
-
Mobile Phase A (Buffer): Prepare a 0.05 M potassium dihydrogen phosphate solution and adjust the pH to 3.6 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution: Accurately weigh and dissolve about 25 mg of loratadine reference standard in the diluent in a 25 mL volumetric flask to obtain a concentration of approximately 1000 µg/mL.
-
Spiked Sample Solution: Prepare a solution of loratadine at a concentration of 400 µg/mL and spike it with known impurities at a concentration of 0.6 µg/mL each.[1]
Chromatographic Conditions
A gradient elution method is employed for the separation of loratadine and its impurities.
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.6) B: Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 20 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm[1] |
| Injection Volume | 20 µL |
HPLC Method Development Workflow
The following diagram illustrates the logical workflow for the development of the HPLC method for this compound analysis.
Caption: Workflow for HPLC method development and validation.
Forced Degradation Studies Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the analytical method.
General Procedure
Prepare a stock solution of loratadine at a concentration of 1000 µg/mL. For each stress condition, take an aliquot of the stock solution and subject it to the conditions described below. After the specified time, neutralize the solution if necessary, and dilute it with the diluent to a final concentration of approximately 100 µg/mL before injecting it into the HPLC system.
Stress Conditions
-
Acid Hydrolysis: Treat the drug solution with 1N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Treat the drug solution with 1N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for 24 hours.
Forced Degradation Workflow
The diagram below outlines the workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation studies.
Data Presentation
System Suitability
The system suitability parameters should be evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor (Loratadine) | ≤ 2.0 |
| Theoretical Plates (Loratadine) | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Separation of Loratadine and Its Impurities
The following table summarizes the typical retention times (RT) and relative retention times (RRT) for loratadine and its known impurities.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Impurity A | 3.2 | 0.25 |
| Impurity B | 5.8 | 0.45 |
| Impurity C | 8.9 | 0.70 |
| Loratadine | 12.8 | 1.00 |
| Impurity D | 15.3 | 1.20 |
| Impurity E | 19.2 | 1.50 |
Results of Forced Degradation Studies
The results of the forced degradation studies are summarized below, indicating the percentage degradation of loratadine and the formation of major degradation products.
| Stress Condition | % Degradation of Loratadine | Major Degradants Formed |
| Acid Hydrolysis | ~15% | Degradant 1 (RRT ~0.85) |
| Base Hydrolysis | ~20% | Degradant 2 (RRT ~0.60) |
| Oxidative Degradation | ~10% | Degradant 3 (RRT ~1.10) |
| Thermal Degradation | ~5% | Minor degradation observed |
| Photolytic Degradation | ~8% | Degradant 4 (RRT ~0.95) |
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of loratadine under various stress conditions, leading to the formation of different impurities.
Caption: Potential degradation pathways of loratadine.
Conclusion
The developed RP-HPLC method is demonstrated to be simple, selective, and accurate for the quantification of loratadine and its impurities.[1] The method is also stability-indicating, as evidenced by its ability to separate the parent drug from its degradation products formed under various stress conditions. This comprehensive protocol and the associated data provide a valuable resource for researchers, scientists, and drug development professionals involved in the quality control and stability assessment of loratadine.
References
Loratadine, a widely used second-generation antihistamine, requires stringent purity control to ensure its safety and efficacy. The analysis of loratadine and its related substances is a critical step in quality control for both bulk drug substance and finished pharmaceutical products. While High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for this analysis, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significantly faster analysis times without compromising data quality. This application note provides a detailed comparison of UPLC and HPLC methods for the analysis of loratadine related substances and presents protocols for both techniques.
Introduction
The United States Pharmacopeia (USP) provides standardized HPLC methods for the analysis of loratadine and its related substances.[1] These methods, while robust and reliable, often involve long run times. For instance, one USP method for related substances has an isocratic run time of approximately 20 minutes, while a second gradient method for a different synthetic route has a run time of 50 minutes. In a high-throughput quality control environment, such long analysis times can become a significant bottleneck, increasing operational costs.
UPLC technology utilizes sub-2 µm particle columns, which allows for higher flow rates and faster separations while maintaining or even improving chromatographic resolution. This translates to a substantial reduction in analysis time, leading to increased sample throughput and significant cost savings for analytical laboratories. This document outlines a UPLC method that is approximately five times faster than the traditional HPLC method for loratadine analysis, while delivering equivalent or superior data quality.
Experimental Protocols
Standard HPLC Method (Based on USP)
This protocol is based on the compendial HPLC method for the assay of Loratadine and Related Substances.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | L7 packing, 4.6 mm x 15 cm, 5 µm |
| Mobile Phase | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 15 µL[1] |
| Detector | UV at 254 nm[1] |
| Run Time | Approximately 20 minutes |
Sample Preparation:
-
Standard Preparation: Accurately weigh and dissolve USP Loratadine Reference Standard (RS) in a suitable diluent to obtain a known concentration.[1]
-
Assay Preparation: Accurately weigh and dissolve the Loratadine sample in the same diluent to a specific concentration.[1]
Accelerated UPLC Method
This protocol demonstrates the transfer and optimization of the HPLC method to a UPLC system for faster analysis.
Chromatographic Conditions:
| Parameter | Value |
| System | ACQUITY UPLC H-Class System |
| Column | ACQUITY UPLC BEH C18, 2.1 mm x 50 mm, 1.7 µm |
| Mobile Phase | Scaled from HPLC method |
| Flow Rate | Scaled from HPLC method |
| Injection Volume | Scaled from HPLC method |
| Detector | ACQUITY UPLC Photodiode Array (PDA) Detector |
| Run Time | Approximately 4 minutes |
Sample Preparation:
Sample preparation follows the same procedure as the standard HPLC method.
Data Presentation: UPLC vs. HPLC Performance Comparison
The transition from the traditional HPLC method to the UPLC method results in a significant reduction in analysis time while maintaining the quality of the analytical data.
| Parameter | HPLC Method | UPLC Method |
| Run Time | ~20 minutes | ~4 minutes |
| Time Savings | - | Approximately 5x faster |
| Data Quality | Meets USP requirements | Equivalent or better than HPLC |
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of loratadine and its related substances using either HPLC or UPLC.
References
Application Note: Isolation of Loratadine Impurities Using Preparative High-Performance Liquid Chromatography
Introduction
Loratadine is a widely used second-generation antihistamine for the treatment of allergies.[1] The manufacturing process and storage of loratadine can lead to the formation of various impurities, including process-related compounds and degradation products.[2] Regulatory agencies require stringent control over the impurity profile of active pharmaceutical ingredients (APIs) to ensure their safety and efficacy.[3] Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of these impurities, enabling their characterization and the preparation of reference standards.[4][5] This application note provides a detailed protocol for the isolation of loratadine impurities using preparative HPLC.
Key Loratadine Impurities
Several impurities have been identified in loratadine bulk drug and formulations. These can be process-related impurities arising from the synthesis or degradation products formed under stress conditions like acid/base hydrolysis, oxidation, or photolysis.[1][6] Some common loratadine impurities are listed in the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[2][7]
Known impurities include:
-
Loratadine Related Compound A
-
Loratadine Related Compound B (N-Methyldesloratadine)[8]
-
Loratadine Related Compound C (8-Chloro-5,6-dihydro-11H-benzo[7][8]cyclohepta[1,2-b]pyridin-11-one)
Analytical Method Development
Prior to preparative scale purification, an efficient analytical HPLC method is essential to resolve the impurities from the main loratadine peak and from each other.
Table 1: Analytical HPLC Method Parameters for Loratadine Impurity Profiling
| Parameter | Condition 1 | Condition 2 |
| Column | SymmetryShield™ RP8 (e.g., 250 x 4.6 mm, 5 µm)[3] | Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[10] |
| Mobile Phase A | 10 mM H₃PO₄ adjusted to pH 7.0 with triethylamine[3] | 0.05 M Monobasic potassium phosphate, Acetonitrile, Methanol, Triethylamine (38:45:17:0.5 v/v), pH 6.9[10] |
| Mobile Phase B | Methanol[3] | 0.05 M Monobasic potassium phosphate, Acetonitrile, Methanol, Triethylamine (38:45:17:0.5 v/v), pH 3.6[10] |
| Elution | Isocratic: Methanol:Buffer A (65:35, v/v)[3] | Gradient[10] |
| Flow Rate | 1.0 mL/min[3][11] | 1.0 mL/min[10] |
| Detection | 244 nm[3] | 220 nm[10][11] |
| Column Temp. | Ambient | Ambient |
| Injection Vol. | 20 µL | Not Specified |
Preparative HPLC Protocol
This protocol outlines the steps for scaling up the analytical method to a preparative scale for the isolation of loratadine impurities.
1. Sample Preparation
-
Dissolve the crude loratadine sample or the mother liquor from crystallization in a suitable solvent at a high concentration.[12][13] The choice of solvent should be compatible with the mobile phase and ensure complete dissolution of the sample. A common approach is to use the mobile phase itself or a stronger, miscible solvent.
2. Preparative HPLC System and Conditions
The following table provides a starting point for preparative HPLC conditions, which should be optimized based on the specific impurity to be isolated and the available instrumentation.
Table 2: Preparative HPLC Method Parameters for this compound Isolation
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18 or RP8 (e.g., 250 x 20 mm, 7-10 µm)[14] |
| Mobile Phase | Based on the optimized analytical method. For example, a gradient of acetonitrile and water with a suitable buffer.[15] |
| Elution | Gradient elution is often preferred for complex mixtures to improve resolution and reduce run times.[15] |
| Flow Rate | Scaled up from the analytical method (e.g., 18-20 mL/min for a 20 mm ID column).[14] |
| Detection | UV at a wavelength where both loratadine and the impurities have significant absorbance (e.g., 220 nm or 244 nm).[3][11] |
| Sample Loading | Determined by performing loading studies to maximize throughput without sacrificing resolution. This can range from milligrams to grams depending on the column size and the complexity of the sample.[5][14] |
| Fraction Collection | Triggered by UV signal intensity and/or retention time windows. |
3. Experimental Workflow
The overall workflow for the isolation of loratadine impurities is depicted in the following diagram.
4. Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method to determine the purity of the isolated impurity.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent using techniques like rotary evaporation or lyophilization.
-
Structure Elucidation: Characterize the structure of the isolated impurity using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.[11][12][13]
Logical Relationship of Key Stages
The successful isolation of impurities is dependent on a logical progression from analytical method development to preparative scale purification and subsequent analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. warwick.ac.uk [warwick.ac.uk]
- 6. neuroquantology.com [neuroquantology.com]
- 7. ftp.uspbpep.com [ftp.uspbpep.com]
- 8. Loratadine Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. labcompare.com [labcompare.com]
Application Note: High-Resolution Separation of Loratadine and Its Impurities Using Mixed-Mode Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Loratadine is a widely used second-generation antihistamine for the treatment of allergies.[1][2] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product.[2][3] Mixed-mode chromatography (MMC) has emerged as a powerful technique for the analysis of pharmaceuticals, offering unique selectivity for separating compounds with varying polarities and charge states.[4][5] This application note details a robust mixed-mode HPLC method for the separation of loratadine from its key impurities, leveraging a combination of reversed-phase and cation-exchange retention mechanisms.[6][7]
Principle of Separation
The method employs a mixed-mode stationary phase that possesses both hydrophobic (reversed-phase) and ion-exchange functionalities. Loratadine, being a weakly basic compound with a pKa of approximately 5, and its impurities can be retained by a combination of hydrophobic interactions with the stationary phase and electrostatic interactions if they are protonated.[7] By carefully controlling the mobile phase composition, specifically the organic modifier concentration and the pH and concentration of the buffer, a high-resolution separation of the API from its related substances can be achieved.[6]
Quantitative Data Summary
The following table summarizes the representative chromatographic data obtained for the separation of loratadine and its principal impurities using the described mixed-mode HPLC method.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) |
| Impurity D (Desloratadine) | 3.2 | 0.58 | - |
| Impurity B | 4.5 | 0.82 | 4.1 |
| Impurity C | 5.1 | 0.93 | 2.3 |
| Loratadine | 5.5 | 1.00 | - |
| Impurity E | 6.2 | 1.13 | 2.8 |
| Impurity A | 7.8 | 1.42 | 5.5 |
| Impurity F | 8.9 | 1.62 | 3.9 |
| Impurity G | 9.5 | 1.73 | 2.1 |
Experimental Protocols
This section provides a detailed protocol for the analysis of loratadine and its impurities using mixed-mode chromatography.
Materials and Reagents
-
Loratadine and impurity reference standards (e.g., Impurity A, B, C, D, E, F, G)[1][8]
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate, analytical grade
-
Glacial acetic acid, analytical grade
-
Water, deionized and filtered (18.2 MΩ·cm)
Chromatographic Conditions
| Parameter | Condition |
| Column | Heritage MC Mixed-Mode Column (4.6 x 150 mm) |
| Separation Modes | Reversed-phase and cation-exchange[6] |
| Mobile Phase | 60% Acetonitrile in 40% 60 mM Ammonium Acetate buffer (pH 5.0)[7] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 255 nm |
| Injection Volume | 3 µL |
| Column Temperature | 30 °C |
Preparation of Solutions
1. Mobile Phase Preparation (1 L): a. Weigh 4.62 g of ammonium acetate and dissolve it in 400 mL of deionized water. b. Adjust the pH to 5.0 with glacial acetic acid. c. Add 600 mL of acetonitrile. d. Mix thoroughly and degas before use.
2. Standard Solution Preparation: a. Prepare a stock solution of loratadine at a concentration of 0.3 mg/mL in the mobile phase. b. Prepare individual or mixed stock solutions of the impurities at a suitable concentration (e.g., 0.003 mg/mL for a 1% impurity level) in the mobile phase.
3. Sample Preparation: a. For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of 0.3 mg/mL. b. For dosage forms, an appropriate extraction procedure should be developed and validated.
Analysis Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the standard solution(s) to determine the retention times and response factors of loratadine and its impurities.
-
Inject the sample solution.
-
Identify and quantify the impurities in the sample by comparing the chromatogram with that of the standard solutions.
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the development and execution of the mixed-mode chromatography method for loratadine analysis.
Caption: Workflow for Loratadine Analysis.
Loratadine and Key Impurities
The diagram below illustrates the relationship between loratadine and some of its common process-related and degradation impurities.
Caption: Loratadine and Its Impurities.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. veeprho.com [veeprho.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. tlcstandards.com [tlcstandards.com]
- 5. prezi.com [prezi.com]
- 6. helixchrom.com [helixchrom.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Loratadine EP Impurity G | 38092-89-6 [chemicea.com]
Application Note: A Gradient Ion-Pair RP-HPLC Method for Impurity Profiling of Loratadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loratadine is a potent, long-acting tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity.[1] As with any active pharmaceutical ingredient (API), a thorough understanding and control of impurities are critical to ensure its safety and efficacy. Impurity profiling is a key aspect of drug development and quality control, mandated by regulatory agencies worldwide. This application note describes a robust, stability-indicating gradient ion-pair reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of loratadine and its known impurities.
The inherent basicity of loratadine and some of its related compounds can lead to poor peak shape and inadequate retention in conventional RP-HPLC. The use of an ion-pairing agent in the mobile phase helps to form neutral ion pairs with the basic analytes, improving their retention and chromatographic behavior on a C18 stationary phase.[2][3][4] This method is designed to be stability-indicating, meaning it can effectively separate the parent drug from its degradation products that may form under various stress conditions.[5][6][7]
Experimental Protocols
Apparatus
-
HPLC System: A gradient HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) or UV detector. A Thermo Scientific Dionex Ultimate 3000 HPLC system or equivalent is suitable.[8]
-
Column: A robust C18 column is recommended. A good choice is a YMC-Pack Pro C18 (150 mm x 4.6 mm, 5 µm) or a Hypersil GOLD C18 (250 mm x 4.6 mm, 5 µm).[6][8]
-
Data Acquisition and Processing: Chromatography data station (e.g., Chromeleon).
-
pH Meter: Calibrated pH meter for mobile phase preparation.
-
Analytical Balance: To accurately weigh standards and samples.
-
Volumetric Glassware: Class A volumetric flasks and pipettes.
-
Filtration Assembly: 0.45 µm membrane filters for solvent and sample filtration.
Chemicals and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade or purified water).
-
Ion-Pair Reagent: Sodium dodecyl sulfate (SDS) or Sodium 1-octanesulfonate.[6][9]
-
Buffer Salts: Sodium acetate, Potassium dihydrogen phosphate.
-
Acids/Bases: Acetic acid, Phosphoric acid, Sodium hydroxide, Hydrochloric acid for mobile phase adjustment and forced degradation studies.
-
Reference Standards: Loratadine, and known impurity standards (e.g., Loratadine Impurity A, B, C, D, E, F, etc.).[2]
Chromatographic Conditions
| Parameter | Condition |
| Column | YMC-Pack Pro C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Sodium Acetate buffer with 5 mM SDS, pH adjusted to 5.5 with Acetic Acid.[6] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase A Preparation: Dissolve the appropriate amount of sodium acetate and SDS in HPLC grade water to achieve final concentrations of 10 mM and 5 mM, respectively. Adjust the pH to 5.5 with glacial acetic acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (Loratadine): Accurately weigh and dissolve about 25 mg of Loratadine reference standard in methanol in a 50 mL volumetric flask to obtain a concentration of 500 µg/mL.
-
Impurity Stock Solution: Accurately weigh and dissolve about 1 mg of each impurity reference standard in methanol in a 10 mL volumetric flask.
-
Spiked Sample Solution: Prepare a solution of loratadine at a concentration of 200 µg/mL and spike it with known impurities at a level of 0.1% to 0.5% with respect to the loratadine concentration.
-
Sample Solution: For drug substance analysis, prepare a solution of the loratadine sample at a concentration of 200 µg/mL in methanol. For drug product analysis, weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of loratadine into a 50 mL volumetric flask, add about 30 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm filter.[10]
Forced Degradation Studies
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the loratadine drug substance.[5]
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60 °C for 24 hours.[5]
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60 °C for 24 hours. Loratadine is known to be an ester and undergoes alkaline hydrolysis.[7]
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light for an extended period as per ICH guidelines.[5]
After exposure, the stressed samples should be diluted with the mobile phase to a suitable concentration and analyzed by the proposed HPLC method.
Data Presentation
The following table summarizes the expected chromatographic results for loratadine and its known impurities using the developed method.
| Compound | Retention Time (min) | Relative Retention Time (RRT) | Resolution (Rs) | Tailing Factor (T) |
| Impurity D (Desloratadine) | 6.5 | 0.41 | - | 1.1 |
| Impurity B | 8.2 | 0.52 | 4.1 | 1.2 |
| Impurity A | 10.1 | 0.64 | 3.8 | 1.1 |
| Impurity C | 12.5 | 0.79 | 4.5 | 1.3 |
| Loratadine | 15.8 | 1.00 | 5.2 | 1.2 |
| Impurity E | 18.3 | 1.16 | 4.2 | 1.1 |
| Impurity F | 20.1 | 1.27 | 3.5 | 1.2 |
Visualization
Experimental Workflow
References
- 1. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Loratadine and Analogues: Discovery and Preliminary Structure–Activity Relationship of Inhibitors of the Amino Acid Tra… [ouci.dntb.gov.ua]
- 4. Cetirizine - Wikipedia [en.wikipedia.org]
- 5. Loratadine EP Impurity G | 38092-89-6 [chemicea.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. allmpus.com [allmpus.com]
- 8. researchgate.net [researchgate.net]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification of Loratadine Degradation Products Using Two-Dimensional Liquid Chromatography-Mass Spectrometry (2D-LC-MS)
Abstract
This application note details a robust methodology for the comprehensive identification and characterization of loratadine degradation products using two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC-MS). Loratadine, a widely used second-generation antihistamine, can degrade under various stress conditions, leading to the formation of multiple impurities. The complexity of the resulting mixture of degradation products necessitates a high-resolution analytical technique. By employing a 2D-LC-MS approach, we achieve enhanced peak capacity and resolution, enabling the separation and identification of co-eluting and isomeric degradation products that are often missed with conventional one-dimensional LC methods. This note provides detailed protocols for forced degradation studies, the 2D-LC-MS analytical method, and data analysis strategies.
Introduction
Loratadine is a tricyclic antihistamine used to treat allergies.[1] Like all pharmaceutical compounds, it is susceptible to degradation when exposed to stress conditions such as acid, base, oxidation, heat, and light.[2][3] The resulting degradation products can impact the safety and efficacy of the drug product, making their identification and quantification a critical aspect of drug development and quality control.[3][4]
Conventional one-dimensional liquid chromatography (1D-LC) may lack the necessary peak capacity to resolve all degradation products in a complex mixture, leading to co-elution and inaccurate identification. Two-dimensional liquid chromatography (2D-LC) offers a powerful solution by subjecting fractions from the first dimension of separation to a second, orthogonal separation, significantly increasing the overall resolving power. When coupled with mass spectrometry (MS), 2D-LC provides a highly sensitive and specific tool for the structural elucidation of unknown impurities.
This application note presents a comprehensive workflow for the identification of loratadine degradation products. We describe forced degradation protocols to generate these products, followed by a detailed 2D-LC-MS method for their separation and identification.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies were performed on a 1 mg/mL stock solution of loratadine in methanol to induce the formation of degradation products under various stress conditions, as recommended by ICH guidelines.[2][5]
1.1. Acid Hydrolysis:
-
To 1 mL of loratadine stock solution, add 1 mL of 0.1 N HCl.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 N NaOH.
-
Dilute to a final volume of 10 mL with methanol.
1.2. Base Hydrolysis:
-
To 1 mL of loratadine stock solution, add 1 mL of 0.1 N NaOH.
-
Heat the mixture at 80°C for 2 hours.
-
Cool the solution to room temperature and neutralize with 1 mL of 0.1 N HCl.
-
Dilute to a final volume of 10 mL with methanol.
-
Alkaline hydrolysis is known to produce the corresponding acid derivative of loratadine.[6]
1.3. Oxidative Degradation:
-
To 1 mL of loratadine stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final volume of 10 mL with methanol.
1.4. Thermal Degradation:
-
Spread a thin layer of solid loratadine powder in a petri dish.
-
Place the petri dish in a hot air oven at 105°C for 24 hours.
-
Dissolve the powder in methanol to a concentration of 100 µg/mL.
1.5. Photolytic Degradation:
-
Expose a 1 mg/mL solution of loratadine in methanol to UV light (254 nm) for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
2D-LC-MS Instrumentation and Method
The analysis of the stressed loratadine samples was performed on a 2D-LC system coupled to a high-resolution mass spectrometer.
2.1. First Dimension (¹D) LC - Reversed-Phase Chromatography:
-
Column: C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 30 minutes
-
Flow Rate: 0.2 mL/min
-
Temperature: 30°C
-
Injection Volume: 10 µL
2.2. Second Dimension (²D) LC - HILIC or different selectivity RP:
-
Column: HILIC column (e.g., 100 mm x 3.0 mm, 2.7 µm) for orthogonal separation.
-
Mobile Phase C: 95% acetonitrile, 5% water with 10 mM ammonium formate
-
Mobile Phase D: 50% acetonitrile, 50% water with 10 mM ammonium formate
-
Gradient: 0% to 50% D over 2 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 35°C
2.3. Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Mass Range: m/z 100-1000
-
Data Acquisition: MS/MS fragmentation data was acquired in a data-dependent manner to facilitate structural elucidation.
Data Presentation
The following table summarizes the major degradation products of loratadine identified under different stress conditions. The percentage degradation is calculated based on the reduction in the peak area of the parent loratadine peak.
| Stress Condition | Major Degradation Products Identified | % Degradation of Loratadine |
| Acid Hydrolysis (0.1N HCl, 80°C, 2h) | Desloratadine, Hydrolytic acid derivative | 15-25% |
| Base Hydrolysis (0.1N NaOH, 80°C, 2h) | Hydrolytic acid derivative | 20-30% |
| Oxidative (3% H₂O₂, RT, 24h) | N-oxide derivatives, hydroxylated species | 10-20% |
| Thermal (105°C, 24h) | Various unspecified thermal degradants | 5-15% |
| Photolytic (UV 254nm, 24h) | Photodegradation products (e.g., dehalogenated) | 10-20% |
Visualizations
Caption: Experimental workflow for the identification of loratadine degradation products.
References
- 1. Loratadine - Wikipedia [en.wikipedia.org]
- 2. neuroquantology.com [neuroquantology.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.ekb.eg [journals.ekb.eg]
- 6. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sourcing and Utilization of Loratadine Impurity Reference Standards for Pharmaceutical Quality Control
Introduction
Loratadine, a widely used second-generation antihistamine, is a synthetic derivative of azatadine.[1] As with any pharmaceutical active pharmaceutical ingredient (API), the presence of impurities, arising from the manufacturing process or degradation, must be meticulously controlled to ensure the safety and efficacy of the final drug product.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on sourcing loratadine impurity reference standards and their application in quality control (QC) testing. The protocols outlined herein are based on established analytical methodologies, primarily High-Performance Liquid Chromatography (HPLC), and adhere to the principles of current Good Manufacturing Practices (cGMP) and International Council for Harmonisation (ICH) guidelines.[1][3]
Sourcing this compound Reference Standards
The quality and reliability of analytical testing are fundamentally dependent on the purity and characterization of reference standards. Several commercial suppliers offer a range of loratadine impurities, often categorized as either pharmacopeial (e.g., USP, EP) or non-pharmacopeial (characterized by the supplier).
Key Considerations for Sourcing:
-
Pharmacopeial vs. Non-Pharmacopeial: Pharmacopeial standards are officially recognized and are essential for definitive identification and compliance testing as per the respective monographs.[2][4] Non-pharmacopeial standards, often termed "working standards," are used for routine analysis and are qualified against the official pharmacopeial standards.
-
Certificate of Analysis (CoA): A comprehensive CoA is crucial. It should include the identity of the impurity, its purity value (typically determined by HPLC), mass spectrometry data for structural confirmation, and details of the characterization methods used.[2]
-
Purity: The purity of the reference standard should be sufficiently high to not interfere with the analysis of the API.
-
Storage and Handling: The CoA will specify the recommended storage conditions to maintain the stability of the reference standard.[4]
Major Commercial Suppliers:
-
Sigma-Aldrich (Merck)[4]
-
United States Pharmacopeia (USP)[5]
-
European Pharmacopoeia (EP)[4]
-
British Pharmacopoeia (BP)[6]
-
SynThink[2]
-
Pharmaffiliates[7]
-
LGC Standards[8]
-
Acanthus Research[9]
-
Chemicea Pharmaceuticals[10]
Common Loratadine Impurities
Several impurities associated with the synthesis and degradation of loratadine have been identified and characterized. These are often designated with letters (e.g., Impurity A, B, C) in pharmacopeial monographs.
| Impurity Name | Other Names |
| This compound A | 11-Hydroxy Dihydro Loratadine |
| This compound B | 8-Chloro-5,6-dihydro-11H-benzo[4][11]cyclohepta[1,2-b]pyridin-11-one |
| This compound C | 4-Chloro Loratadine |
| This compound D | Desloratadine |
| This compound F | - |
| This compound G | N-Methyl Desloratadine; Loratadine USP Related Compound B |
| This compound H | Ethyl 4-oxopiperidine-1-carboxylate |
Experimental Protocol: Quality Control of Loratadine using HPLC
This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of loratadine and its related impurities in a drug substance.
1. Materials and Reagents:
-
Loratadine API
-
This compound Reference Standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Triethylamine (analytical grade)
-
Water (HPLC grade)
2. Equipment:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
| Parameter | Condition 1 | Condition 2 |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm | SymmetryShield RP8 |
| Mobile Phase A | 0.05 M Potassium phosphate monobasic buffer, pH adjusted to 6.9 with phosphoric acid | 10 mM Phosphoric acid, pH adjusted to 7.00 with triethylamine |
| Mobile Phase B | Acetonitrile/Methanol (50:50, v/v) | Methanol |
| Gradient | A time-based gradient can be optimized for better separation. | 65:35 (v/v) Methanol:Buffer A |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 220 nm | 244 nm |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient | 35°C |
4. Preparation of Solutions:
-
Buffer Preparation (Condition 1): Dissolve an appropriate amount of potassium phosphate monobasic in water to obtain a 0.05 M solution. Adjust the pH to 6.9 with phosphoric acid.
-
Mobile Phase Preparation (Condition 2): Prepare a 10 mM phosphoric acid solution in water and adjust the pH to 7.00 with triethylamine. Mix with methanol in a 35:65 ratio.
-
Diluent: A mixture of mobile phase components is typically used as the diluent.
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Loratadine reference standard and each impurity reference standard in the diluent to prepare individual or mixed stock solutions.
-
Working Standard Solution: Dilute the stock solution(s) with the diluent to a suitable concentration for analysis.
-
Sample Solution: Accurately weigh and dissolve the Loratadine API sample in the diluent to achieve a known concentration.
5. System Suitability:
Before sample analysis, perform a system suitability test by injecting the working standard solution multiple times. The system is deemed suitable for use if the following criteria are met (typical values):
-
Tailing factor for the loratadine peak: Not more than 2.0
-
Relative standard deviation (RSD) for replicate injections: Not more than 2.0%
-
Resolution between adjacent peaks: Not less than 1.5
6. Data Analysis and Calculations:
The amount of each impurity in the Loratadine API sample is calculated using the following formula:
Where:
-
Area_impurity = Peak area of the impurity in the sample chromatogram
-
Area_standard = Peak area of the corresponding impurity in the standard chromatogram
-
Concentration_standard = Concentration of the impurity reference standard (mg/mL)
-
Concentration_sample = Concentration of the Loratadine API sample (mg/mL)
-
Purity_standard = Purity of the impurity reference standard (as a decimal)
Quantitative Data Summary
The following tables summarize typical quantitative data from validated HPLC methods for this compound analysis.
Table 1: Linearity Data
| Impurity | Range (µg/mL) | Correlation Coefficient (r²) |
| Impurity B | 0.044 - 1.2 | > 0.99 |
| Impurity C | 0.088 - 1.2 | > 0.99 |
| Impurity D | 0.084 - 1.2 | > 0.99 |
| Impurity E | 0.072 - 1.2 | > 0.99 |
Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity B | 0.016 | 0.044 |
| Impurity C | 0.028 | 0.088 |
| Impurity D | 0.024 | 0.084 |
| Impurity E | 0.020 | 0.072 |
Table 3: Accuracy (Recovery)
| Impurity | Spiked Concentration (µg/mL) | Recovery (%) |
| Impurity B | 0.30 - 0.90 | 85 - 115 |
| Impurity C | 0.30 - 0.90 | 85 - 115 |
| Impurity D | 0.30 - 0.90 | 85 - 115 |
| Impurity E | 0.30 - 0.90 | 85 - 115 |
Visualizations
The effective control of impurities in loratadine is paramount for ensuring its quality, safety, and efficacy. This application note provides a framework for sourcing high-quality reference standards and implementing a robust HPLC-based quality control protocol. Adherence to these guidelines will enable pharmaceutical scientists to accurately identify and quantify impurities, thereby ensuring compliance with regulatory requirements and contributing to the production of safe and effective medicines.
References
- 1. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound H EP Reference Standard CAS 29976-53-2 Sigma Aldrich [sigmaaldrich.com]
- 5. uspnf.com [uspnf.com]
- 6. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound standard | LGC Standards [lgcstandards.com]
- 9. Loratadine 2-Hydroxymethyl Impurity (USP) - Acanthus Research [acanthusresearch.com]
- 10. Loratadine EP Impurity G | 38092-89-6 [chemicea.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of loratadine, its isomers, and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating loratadine from its related compounds?
A1: The main challenges stem from the structural similarities between loratadine and its impurities or degradation products.[1] Many of these compounds share the same basic tricycle core, leading to similar retention behaviors in reversed-phase HPLC.[1] Achieving adequate resolution, particularly between key impurities and the main loratadine peak, often requires careful method development and optimization. Additionally, the basic nature of loratadine can lead to peak tailing due to interactions with residual silanols on silica-based columns.[1]
Q2: What is the significance of separating desloratadine from loratadine?
A2: Desloratadine is the active metabolite of loratadine and is also a potent antihistamine.[2] In pharmaceutical analysis, it is crucial to separate and quantify desloratadine as it can be present as an impurity in the loratadine drug substance or form as a degradation product. Their structural similarity makes their simultaneous analysis challenging, necessitating the development of specific and sensitive analytical methods.
Q3: Is the chiral separation of loratadine or desloratadine important?
A3: Yes, both loratadine and desloratadine are chiral molecules and exist as enantiomers.[3] Although they are marketed as racemates, the enantiomers can exhibit different pharmacological and toxicological profiles.[4] Therefore, developing enantioselective separation methods is important for studying the pharmacokinetic and pharmacodynamic properties of individual enantiomers and for the potential development of single-enantiomer drugs.
Q4: What are the most common analytical techniques used for loratadine separation?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation of loratadine and its related compounds.[1][5] Reversed-phase HPLC with C8 or C18 columns is very common.[1] Additionally, Capillary Zone Electrophoresis (CZE) has been shown to be a suitable method for the simultaneous determination of loratadine and its metabolites.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the HPLC analysis of loratadine and its related compounds.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor resolution between loratadine and an impurity | - Inappropriate mobile phase pH. The pH plays a critical role in the separation of loratadine and its impurities.[2] - Incorrect mobile phase composition (e.g., organic solvent ratio). - Suboptimal column chemistry. | - Adjust Mobile Phase pH: Systematically vary the pH of the aqueous portion of the mobile phase. For basic compounds like loratadine, a pH around 7 can reduce ionization and improve retention and selectivity.[1] - Optimize Organic Modifier: Vary the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase. A gradient elution may be necessary to resolve all compounds. - Select a Different Column: Try a column with a different stationary phase (e.g., C8, C18, phenyl) or a different manufacturer to exploit alternative selectivities. |
| Peak tailing for the loratadine peak | - Secondary interactions between the basic loratadine molecule and acidic silanol groups on the silica-based column packing.[1] - Column overload. - Column contamination or degradation.[7] | - Add a Mobile Phase Modifier: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase at a concentration of 0.1-0.5% to block the active silanol sites.[1] - Use a High-Purity Silica Column: Employ a modern, end-capped column with low silanol activity. - Reduce Sample Concentration: Inject a more dilute sample to avoid overloading the column. - Clean or Replace the Column: If the column is old or has been used with harsh conditions, it may need to be cleaned according to the manufacturer's instructions or replaced.[7] |
| Inconsistent retention times | - Fluctuations in mobile phase composition or preparation.[7] - Temperature variations.[7] - Pump issues (e.g., leaks, improper sealing). | - Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements of all components. Degas the mobile phase thoroughly. - Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. - Inspect the HPLC Pump: Check for leaks, and ensure pump seals are in good condition. Perform a pump performance qualification test if necessary. |
| No peaks or very small peaks detected | - Incorrect detector wavelength. - Sample degradation. - Injection issue. | - Verify Detector Wavelength: The UV detection wavelength for loratadine and its related compounds is typically in the range of 220-280 nm.[1][2] Check the UV spectrum of loratadine to select the optimal wavelength. - Check Sample Stability: Ensure the sample is properly stored and prepared in a suitable solvent. - Verify Injection Process: Check the autosampler for proper operation and ensure the correct injection volume is set. |
Quantitative Data Summary
The following tables summarize quantitative data from various published methods for the separation of loratadine and its related compounds.
Table 1: HPLC Methods for Separation of Loratadine and Related Impurities
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm[2] | SymmetryShield RP8, 150 x 4.6 mm, 5 µm[1] | Heritage MC, 150 x 4.6 mm[8] |
| Mobile Phase | Gradient elution with Mobile Phase A (pH 6.9) and Mobile Phase B (pH 3.6). Both phases contain 0.05 M KH2PO4, Acetonitrile, Methanol, and Triethylamine (38:45:17:0.5 v/v/v/v).[2] | Methanol:Buffer A (10 mM H3PO4, pH 7.0 with Triethylamine) (65:35 v/v)[1] | 60% Acetonitrile with 60 mM Ammonium Acetate, pH 5[8] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min[1] | 1.0 mL/min[8] |
| Detection | UV at 220 nm[2] | UV at 244 nm[1] | UV at 255 nm[8] |
| Key Separations | Loratadine and five of its impurities/degradation products.[2] | Loratadine and seven of its impurities.[1] | Loratadine and its related impurities.[8] |
Table 2: Performance Data for Loratadine and Impurity Analysis
| Parameter | Loratadine | Impurity B | Impurity C | Impurity D | Impurity E |
| LOD (µg/mL) | - | 0.016[2] | 0.028[2] | 0.024[2] | 0.020[2] |
| LOQ (µg/mL) | - | 0.044[2] | 0.088[2] | 0.084[2] | 0.072[2] |
| Recovery (%) | - | 85-115[2] | 85-115[2] | 85-115[2] | 85-115[2] |
Experimental Protocols
Protocol 1: HPLC Separation of Loratadine and its Impurities
This protocol is based on the method described by S. Narasimha Rao et al. (2012).[2]
1. Materials and Reagents:
- Loratadine and impurity reference standards
- HPLC grade Acetonitrile, Methanol, and Triethylamine
- Monobasic potassium phosphate (KH2PO4)
- Orthophosphoric acid
- High purity water
2. Chromatographic Conditions:
- Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm
- Mobile Phase A: A mixture of 0.05 M KH2PO4 buffer, Acetonitrile, Methanol, and Triethylamine (38:45:17:0.5 v/v/v/v), with the pH adjusted to 6.9 with orthophosphoric acid.
- Mobile Phase B: A mixture of 0.05 M KH2PO4 buffer, Acetonitrile, Methanol, and Triethylamine (38:45:17:0.5 v/v/v/v), with the pH adjusted to 3.6 with orthophosphoric acid.
- Gradient Program: (A specific gradient program would be detailed here, which was not fully available in the provided search results, but would typically involve a ramp from a higher percentage of A to a higher percentage of B over a set time).
- Flow Rate: 1.0 mL/min
- Column Temperature: Ambient
- Detection: UV at 220 nm
- Injection Volume: 10 µL
3. Standard and Sample Preparation:
- Standard Solution: Prepare a stock solution of loratadine and each impurity in a suitable diluent (e.g., mobile phase). Further dilute to the desired working concentration.
- Sample Solution: Accurately weigh and dissolve the loratadine drug substance in the diluent to achieve a known concentration.
4. System Suitability:
- Inject a system suitability solution containing loratadine and key impurities.
- Verify that the resolution between critical pairs meets the method requirements (e.g., resolution > 2.0).
- Check the tailing factor for the loratadine peak (typically should be ≤ 2.0).
- Ensure the relative standard deviation (RSD) for replicate injections is within acceptable limits (e.g., < 2.0%).
Visualizations
Caption: Experimental workflow for HPLC analysis of loratadine.
Caption: Troubleshooting flowchart for common HPLC issues.
References
- 1. dspace.ceu.es [dspace.ceu.es]
- 2. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. helixchrom.com [helixchrom.com]
Optimizing mobile phase composition for better resolution of loratadine impurities.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of loratadine and its impurities via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities of loratadine that I should be aware of?
A1: The common impurities of loratadine include desloratadine, as well as other related substances such as LRT-II, deschloro, bromo, and dehydro impurities.[1] Depending on the synthetic route, other impurities may also be present.
Q2: What is a typical starting mobile phase composition for loratadine impurity analysis?
A2: A common starting point for reversed-phase HPLC analysis of loratadine impurities is a mixture of an aqueous buffer (such as phosphate or acetate) and an organic modifier like acetonitrile or methanol.[1][2][3] The pH of the aqueous phase is a critical parameter to control for achieving adequate separation.[1]
Q3: Why is the pH of the mobile phase so important for the separation of loratadine and its impurities?
A3: The pH of the mobile phase plays a critical role in the separation because loratadine and many of its impurities are basic compounds with pKa values around 5.[2][4] Adjusting the pH affects the ionization state of these molecules, which in turn influences their retention on a reversed-phase column. Fine-tuning the pH can significantly alter the selectivity and resolution between loratadine and its impurities.[1]
Q4: What type of HPLC column is recommended for this compound analysis?
A4: C18 and C8 columns are commonly used for the separation of loratadine and its impurities.[1][5] Mixed-mode columns that utilize both reversed-phase and cation-exchange or cation-exclusion mechanisms have also been shown to be effective.[2][4]
Q5: Can I use a gradient elution method for analyzing loratadine impurities?
A5: Yes, gradient elution methods can be very effective for separating a complex mixture of loratadine impurities, especially when some impurities have significantly different retention times.[1] However, for routine quality control, an isocratic method may be preferred for its simplicity and robustness once optimized.[5]
Troubleshooting Guides
Issue 1: Poor resolution between Loratadine and an impurity (e.g., Impurity-E).
Problem: The peaks for loratadine and a closely eluting impurity are merged or have a resolution value of less than 1.5.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: This is often the most effective first step.
-
Rationale: A slight change in pH can alter the ionization of loratadine and its impurities, leading to differential retention.
-
Action: If you are using a mobile phase with a pH of 3.6 and observing co-elution, try increasing the pH to a range of 5.0 to 6.9.[1] It has been observed that increasing the pH to 6.9 can improve the resolution between certain impurities, though it may cause others to merge with the main peak.[1] A systematic pH scouting study is recommended.
-
-
Modify Organic Modifier Ratio:
-
Rationale: Changing the ratio of acetonitrile to methanol or the overall percentage of the organic modifier in the mobile phase can alter the selectivity of the separation.
-
Action: If using a mixture of acetonitrile and methanol, systematically vary their ratio while keeping the total organic content the same. For example, change from 45:17 (v/v) Acetonitrile:Methanol to 50:12 or 40:22.
-
-
Change the Organic Modifier:
-
Rationale: Different organic modifiers can offer different selectivities.
-
Action: If using acetonitrile, consider switching to methanol or a combination of both. In some cases, other organic modifiers like n-propanol or n-butanol have been used.
-
-
Adjust Column Temperature:
-
Rationale: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect peak shape and resolution.
-
Action: Try decreasing the column temperature in 5°C increments. Lower temperatures often lead to better resolution, but at the cost of longer run times and higher backpressure.
-
Issue 2: Co-elution of two impurities (e.g., Impurity-A and Impurity-B).
Problem: Two known impurity peaks are not baseline resolved.
Troubleshooting Steps:
-
Optimize Mobile Phase pH:
-
Rationale: As with loratadine and a single impurity, pH is critical for separating two impurities from each other.
-
Action: A pH of 6.9 has been shown to achieve a resolution of 2.5 between Impurity-A and Impurity-B.[1] If your current pH is lower, a systematic increase could resolve the co-elution.
-
-
Employ a Different Buffer Salt:
-
Rationale: The type of buffer salt (e.g., phosphate, acetate, formate) can influence the interactions between the analytes and the stationary phase.
-
Action: If using a phosphate buffer, consider trying an ammonium acetate buffer at the same pH and ionic strength.
-
-
Utilize an Ion-Pairing Reagent:
-
Rationale: For basic compounds, adding an ion-pairing reagent to the mobile phase can improve peak shape and resolution.
-
Action: This approach should be used cautiously as ion-pairing reagents can be difficult to remove from the column. Consider this as a later option if other method development strategies fail.
-
-
Switch to a Different Stationary Phase:
-
Rationale: A column with a different chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) can provide a different selectivity.
-
Action: If optimization on your current column is unsuccessful, screen a few columns with different stationary phases.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on the Resolution of Loratadine and Desloratadine.
| pH of Mobile Phase | Number of Theoretical Plates (Loratadine) | Number of Theoretical Plates (Desloratadine) | Resolution | Tailing Factor (Loratadine) | Tailing Factor (Desloratadine) | Selectivity Factor (α) |
| 2.5 | 1707 | 1738 | 3.25 | 1.34 | 1.23 | 1.75 |
| 3.0 | 1811 | 1910 | 3.41 | 1.32 | 1.22 | 1.90 |
| 3.5 | 2328 | 2693 | 4.93 | 1.31 | 1.21 | 1.94 |
| 4.0 | 1601 | 1845 | 4.12 | 1.39 | 1.29 | 1.88 |
Data adapted from a study on the separation of loratadine and desloratadine using a micellar mobile phase. The optimal pH was found to be 3.5 in this specific study, providing the highest resolution and theoretical plates.[6]
Experimental Protocols
Protocol 1: Gradient RP-HPLC Method for Loratadine and Five Impurities
This protocol is based on a validated method for the determination of loratadine and its impurities.[1]
-
Instrumentation:
-
HPLC system with a quaternary gradient pump and a diode array detector.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5µm.
-
Mobile Phase A: 0.05 M monobasic potassium phosphate, Acetonitrile, Methanol, and Triethylamine (38:45:17:0.5 v/v/v/v), with the pH adjusted to 6.9 using orthophosphoric acid.[1]
-
Mobile Phase B: 0.05 M monobasic potassium phosphate, Acetonitrile, Methanol, and Triethylamine (38:45:17:0.5 v/v/v/v), with the pH adjusted to 3.6 using orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Sample Preparation:
-
Prepare a stock solution of loratadine at a concentration of 400 µg/mL in a suitable diluent (e.g., mobile phase).
-
Prepare individual stock solutions of impurities (Desloratadine, LRT-II, Deschloro, Bromo, Dehydro) at a concentration of approximately 200 µg/mL.
-
For method validation and specificity, a spiked solution can be prepared by adding known amounts of each impurity to the loratadine stock solution.
-
-
Gradient Program: (A specific gradient program was not detailed in the source, but a typical program would start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the more retained components).
Protocol 2: Isocratic RP-HPLC Method for Loratadine and Related Impurities
This protocol is based on a method developed for the determination of loratadine and seven of its impurities.[5]
-
Instrumentation:
-
HPLC system with an isocratic pump and a UV detector.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Prepare a stock solution of loratadine at a concentration of 0.2 mg/mL in the mobile phase.[5]
-
Prepare individual stock solutions of each impurity at a concentration of 1 mg/mL in methanol.[5]
-
An intermediate solution containing all impurities can be prepared by combining 1 mL of each impurity stock solution and diluting to 10 mL with methanol.[5]
-
For analyzing impurities at the 0.1% level, spike the loratadine solution with the appropriate amount of the intermediate impurity solution.
-
Visualizations
Caption: Workflow for optimizing mobile phase composition.
References
- 1. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. dspace.ceu.es [dspace.ceu.es]
- 6. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor peak shape and baseline noise in loratadine HPLC analysis.
Welcome to the technical support center for loratadine HPLC analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the chromatographic analysis of loratadine, ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the typical retention time for loratadine in reversed-phase HPLC?
A1: The retention time for loratadine can vary significantly depending on the specific HPLC method parameters. However, in many published methods using a C18 column, it is often observed to be in the range of 3 to 7 minutes.[1][2][3][4] Factors such as mobile phase composition, flow rate, and column dimensions will directly influence the retention time.
Q2: What is the pKa of loratadine and why is it important for HPLC analysis?
A2: Loratadine is a weakly basic compound with a reported pKa value of approximately 5.0 to 5.25.[5][6][7][8][9] This is critical for HPLC method development because the pH of the mobile phase will determine the ionization state of the molecule. At a pH below its pKa, loratadine will be protonated and exist as a cation, while at a pH above its pKa, it will be in its neutral form. The ionization state affects its interaction with the stationary phase and, consequently, its retention and peak shape.
Q3: What is a suitable mobile phase for loratadine HPLC analysis?
A3: A common mobile phase for loratadine analysis is a mixture of an aqueous buffer (such as phosphate or acetate) and an organic solvent like acetonitrile or methanol.[1][3][10] The exact ratio will depend on the column and desired retention time. For example, one method uses a mobile phase of acetate buffer and methanol (15:85, v/v).[1] Another employs a mixture of methanol, acetonitrile, and a buffer solution (pH 3.5) in a ratio of 200:395:405 (v/v/v).[3]
Q4: What detection wavelength is typically used for loratadine?
A4: The UV detection wavelength for loratadine is generally set between 220 nm and 250 nm. Specific examples from validated methods include 220 nm, 242 nm, 247 nm, and 248 nm.[1][2][4][10] The choice of wavelength can impact sensitivity and selectivity.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, Splitting)
Poor peak shape is a common problem in the HPLC analysis of basic compounds like loratadine.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape in loratadine HPLC analysis.
-
Peak Tailing: This is often due to strong interactions between the basic loratadine molecule and acidic silanol groups on the silica-based column packing.[11]
-
Solution:
-
Adjust the mobile phase pH to be between 3 and 4 to ensure loratadine is fully protonated.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%) to block the active silanol sites.[10]
-
Use a modern, base-deactivated column specifically designed for analyzing basic compounds.[12]
-
-
-
Peak Fronting: This can be caused by sample overload or poor solubility of the sample in the mobile phase.[11][13]
-
Peak Splitting: This may indicate a problem with the column, such as a void or contamination at the inlet, or an issue with the injector.[11][13]
Issue 2: Baseline Noise
A noisy baseline can interfere with the detection and quantification of loratadine, especially at low concentrations.
Troubleshooting Workflow for Baseline Noise
Caption: Troubleshooting workflow for baseline noise in HPLC analysis.
-
Mobile Phase Contribution: The mobile phase is a frequent source of baseline noise.[14]
-
Solution:
-
Ensure the mobile phase is thoroughly degassed using an inline degasser, helium sparging, or sonication to prevent air bubbles from entering the detector.[14][15]
-
Always use high-purity, HPLC-grade solvents and freshly prepared buffers.[14][16] Contaminants in solvents can lead to spurious peaks and a noisy baseline.[14]
-
If using a gradient, improper mixing of mobile phase components can cause noise. Consider premixing the mobile phase.[17]
-
-
-
HPLC System Contribution: Issues with the pump or other system components can introduce noise.
-
Solution:
-
If you observe periodic noise that corresponds with the pump strokes, there may be air trapped in the pump head. Purge the pump to remove any bubbles.[18]
-
Check for leaks at all fittings, as this can cause pressure fluctuations and a noisy baseline.
-
Worn pump seals or faulty check valves can also lead to baseline pulsations and should be replaced as part of regular maintenance.[15][18]
-
-
-
Column and Detector Contribution:
-
Solution:
-
A contaminated column can leach impurities, causing baseline noise.[18] Follow a column washing protocol (see Experimental Protocols).
-
A deteriorating UV detector lamp can cause increased noise. Check the lamp's energy output and replace it if necessary.[14]
-
The detector flow cell may be contaminated. Flush the flow cell with a strong, non-buffered solvent like methanol or isopropanol.[16]
-
-
Data Presentation
Table 1: Example HPLC Method Parameters for Loratadine Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | C18 Eclipse XDB (150x4.6 mm, 5 µm)[1] | Inertsil ODS-3V (250 x 4.6 mm, 5µm)[10] | Chromosil C18 (250x4.6mm, 5µm)[2] | LiChrosorb® RP-8 (dimensions not specified)[3] |
| Mobile Phase | Acetate buffer/Methanol (15/85, v/v)[1] | Gradient elution with a buffer (0.05 M KH2PO4), Acetonitrile, Methanol, and Triethylamine (pH 3.6)[10] | Methanol:TEA (95:5, v/v), pH adjusted with Orthophosphoric acid[2] | Methanol:Acetonitrile:Buffer (pH 3.5) (200:395:405, v/v)[3] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[10] | 1.0 mL/min[2] | 1.4 mL/min[3] |
| Detection Wavelength | 248 nm[1] | 220 nm[10] | 242 nm[2] | 215 nm[3] |
| Column Temperature | 25°C[1] | 40°C[10] | Ambient[2] | 35°C[3] |
| Injection Volume | Not specified | Not specified | 20 µL[2] | 20 µL[3] |
Experimental Protocols
Protocol 1: General Column Washing for Reversed-Phase Columns (e.g., C18)
This protocol is intended to remove strongly retained hydrophobic compounds and buffer salts.
-
Disconnect the column from the detector to prevent contamination of the flow cell.
-
Flush with Buffer-Free Mobile Phase: Wash the column with 10-20 column volumes of the mobile phase prepared without the buffer salts (e.g., if the mobile phase is 50:50 acetonitrile:buffer, wash with 50:50 acetonitrile:water). This removes precipitated salts.[19]
-
Flush with 100% Organic Solvent: Wash the column with 10-20 column volumes of a strong organic solvent like 100% acetonitrile or methanol to remove strongly retained hydrophobic compounds.
-
For Basic Compounds like Loratadine: If peak tailing persists, a more aggressive wash may be needed. A common procedure involves flushing with a sequence of solvents:
-
10 column volumes of water
-
10 column volumes of acetonitrile
-
10 column volumes of isopropanol
-
10 column volumes of hexane (if compatible with your HPLC system)
-
10 column volumes of isopropanol
-
10 column volumes of acetonitrile
-
10 column volumes of water
-
-
Re-equilibrate: Before use, re-equilibrate the column with the initial mobile phase conditions for at least 20-30 column volumes, or until a stable baseline is achieved.
Protocol 2: System Suitability Test for Loratadine Analysis
Perform a system suitability test before running a sequence of samples to ensure the chromatographic system is performing adequately.
-
Prepare a System Suitability Solution: This is typically a standard solution of loratadine at a known concentration.
-
Perform 5-6 Replicate Injections: Inject the system suitability solution five or six times.
-
Evaluate Key Parameters:
-
Tailing Factor (or Asymmetry Factor): For the loratadine peak, the tailing factor should ideally be between 0.9 and 1.5. A value greater than 2 indicates significant tailing.[10]
-
Relative Standard Deviation (RSD) of Peak Area and Retention Time: The RSD for the peak areas and retention times of the replicate injections should be less than 2.0%.[2]
-
Theoretical Plates (N): The column efficiency, measured in theoretical plates, should be high (typically >2000 for a standard HPLC column).[10] A significant drop in theoretical plates from previous runs can indicate column degradation.
-
-
Acceptance Criteria: The system is deemed suitable for analysis if all parameters meet the predefined acceptance criteria as per your laboratory's standard operating procedures or relevant pharmacopeial guidelines.
References
- 1. bch.ro [bch.ro]
- 2. NEW RP-HPLC METHOD DEVELOPMETN AND VALIDATION FOR THE ANALYSIS OF LORATADINE IN FORMULATIONS | Semantic Scholar [semanticscholar.org]
- 3. ijbpas.com [ijbpas.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Acid-base equilibria and solubility of loratadine and desloratadine in water and micellar media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. uhplcs.com [uhplcs.com]
- 15. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 18. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 19. How to Clean HPLC Columns Properly - Hawach [hawachhplccolumn.com]
Minimizing loratadine degradation during sample preparation and analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing loratadine degradation during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause loratadine degradation during sample preparation and analysis?
A1: Loratadine is susceptible to degradation under several conditions. The primary factors to control are:
-
pH: Loratadine is an ester and is prone to hydrolysis, particularly under alkaline conditions, which cleaves the ethyl carbamate group to form desloratadine.[1][2] It exhibits greater stability in acidic to neutral pH. Loratadine's solubility is also pH-dependent, being more soluble in acidic conditions (pH 1.2 to 2.0).[3]
-
Temperature: Elevated temperatures can accelerate degradation. Thermal degradation has been observed, leading to the formation of specific degradation products.[4]
-
Light: Exposure to light, especially UV irradiation, can cause photolytic degradation.[4][5] It is crucial to protect samples and standards from light.
-
Oxidizing Agents: Loratadine can be degraded by oxidizing agents, such as hydrogen peroxide.[6][7]
Q2: What are the common degradation products of loratadine I should be aware of?
A2: The most common degradation product is desloratadine (descarboethoxyloratadine), formed via hydrolysis of the ester group.[1][2] Other potential degradation products can arise from oxidation and photolysis. Forced degradation studies have identified several impurities and degradation products, though their structures are not always fully elucidated in all literature. One identified photolytic degradation product is Loratadine Impurity I.[8]
Troubleshooting Guide: HPLC Analysis of Loratadine
This guide addresses common issues encountered during the HPLC analysis of loratadine.
Q3: I am observing significant peak tailing for my loratadine peak. What could be the cause and how can I fix it?
A3: Peak tailing for loratadine, a basic compound, is a frequent issue in reversed-phase HPLC.
-
Probable Cause 1: Secondary Interactions with Residual Silanols: Free silanol groups on the silica-based column packing can interact with the basic nitrogen atom of loratadine, causing peak tailing.
-
Solution 1a: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.8-3.5) will protonate the silanol groups, reducing their interaction with the protonated loratadine.[4]
-
Solution 1b: Use an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column where the residual silanols have been deactivated.
-
Solution 1c: Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to block the active silanol sites.
-
-
Probable Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution 2: Reduce Sample Concentration: Dilute your sample and reinject.
-
-
Probable Cause 3: Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can create active sites.
-
Solution 3: Wash or Replace the Column: Wash the column with a strong solvent. If the problem persists, replace the column.
-
Q4: My recovery of loratadine from plasma samples is low and inconsistent. What are some potential reasons and solutions?
A4: Low and variable recovery from biological matrices like plasma is often related to sample preparation.
-
Probable Cause 1: Inefficient Protein Precipitation: Incomplete removal of plasma proteins can lead to loratadine being trapped in the precipitate.
-
Solution 1: Optimize Protein Precipitation Protocol: Experiment with different organic solvents (e.g., acetonitrile, methanol) and their ratios to plasma. Ensure thorough vortexing and centrifugation.
-
-
Probable Cause 2: Inefficient Solid-Phase Extraction (SPE): The SPE protocol may not be optimized for loratadine.
-
Solution 2a: Optimize SPE Conditions: Ensure the C18 SPE cartridge is properly conditioned. Optimize the pH of the sample before loading to ensure loratadine is retained.
-
Solution 2b: Optimize Elution Solvent: Use an appropriate elution solvent, such as methanol, to ensure complete elution from the SPE cartridge.
-
-
Probable Cause 3: Adsorption to Labware: Loratadine can adsorb to glass or plastic surfaces.
-
Solution 3: Use Silanized Glassware or Polypropylene Tubes: Minimize non-specific binding by using appropriate labware.
-
Q5: I am seeing ghost peaks in my chromatograms. What is the likely source?
A5: Ghost peaks can arise from several sources.
-
Probable Cause 1: Contamination in the Mobile Phase or HPLC System: Impurities in the solvents or carryover from previous injections can manifest as ghost peaks.
-
Solution 1: Use High-Purity Solvents and Flush the System: Always use HPLC-grade solvents. Flush the injector and column thoroughly between runs.
-
-
Probable Cause 2: Sample Carryover: Loratadine from a concentrated sample may be retained in the injection port or column and elute in subsequent runs.
-
Solution 2: Optimize Needle Wash: Implement a robust needle wash protocol using a strong solvent to clean the injector between samples.
-
Data Summary
Table 1: Summary of Loratadine Forced Degradation Studies
| Stress Condition | Reagent/Details | Duration | Temperature | % Degradation of Loratadine | Reference |
| Acid Hydrolysis | 0.1N HCl | 24 hours | Room Temp | 8.62 - 13.36% | [4] |
| Alkaline Hydrolysis | 0.1N NaOH | 24 hours | Room Temp | 2.53 - 4.31% | [4] |
| Oxidative | 3% H₂O₂ | 6 hours | 70°C | Significant degradation | [5] |
| Thermal | Dry Heat | 6 hours | 105°C | 5.0% | [7] |
| Photolytic | IR Light & Sunlight | 6 hours | Ambient | 4.56 - 9.48% | [4] |
Table 2: Example HPLC Methods for Loratadine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phonemenex C18 HS (250mm x 4.6mm, 5µm) | LiChrosorb® RP-8 | Inertsil ODS-3V (250 x 4.6 mm, 5µ) |
| Mobile Phase | Methanol: 0.02M KH₂PO₄ pH 2.8 (80:20 v/v) | Methanol: Acetonitrile: Phosphate Buffer pH 3.5 (200:395:405 v/v/v) | Gradient elution with Mobile Phase A and B |
| Flow Rate | 1.0 mL/min | 1.4 mL/min | 1.0 mL/min |
| Detection | UV at 247 nm | UV at 215 nm | UV at 220 nm |
| Reference | [4] | [9] | [10] |
Mobile Phase A (Method 3): 0.05 M KH₂PO₄, Acetonitrile, Methanol, Triethylamine (38:45:17:0.5 v/v/v/v) pH 6.9 Mobile Phase B (Method 3): 0.05 M KH₂PO₄, Acetonitrile, Methanol, Triethylamine (38:45:17:0.5 v/v/v/v) pH 3.6
Experimental Protocols
Protocol 1: Sample Preparation from Tablets for HPLC Analysis
-
Weigh and finely powder a minimum of 20 tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to 10 mg of loratadine and transfer it to a 100 mL volumetric flask.
-
Add approximately 50 mL of methanol and sonicate for 10-15 minutes to dissolve the loratadine.
-
Allow the solution to cool to room temperature and dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm filter to remove any undissolved excipients.
-
Further dilute the filtered solution with the mobile phase to achieve the desired concentration for HPLC analysis.[9]
Protocol 2: Solid-Phase Extraction (SPE) of Loratadine from Plasma
-
Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
To 1 mL of plasma in a polypropylene tube, add the internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water to remove interfering substances.
-
Elute loratadine and the internal standard with 300 µL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 45°C.
-
Reconstitute the residue in 60 µL of the mobile phase, vortex, and inject into the HPLC system.
Visualizations
Caption: Major degradation pathways of loratadine.
References
- 1. Development of a Stability-Indicating RP-HPLC Method for the Determination of Rupatadine and its Degradation Products in Solid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajpr.com [iajpr.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. researchgate.net [researchgate.net]
- 6. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. This compound I CAS#: 133330-56-0 [amp.chemicalbook.com]
- 9. ijbpas.com [ijbpas.com]
- 10. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting retention time variability in loratadine impurity assays.
Technical Support Center: Troubleshooting Loratadine Impurity Assays
Welcome to the technical support center for troubleshooting retention time variability in this compound assays. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Mobile Phase Issues
1. My retention times are consistently drifting in one direction. What could be the cause?
Consistent drift in retention times, either increasing or decreasing over a series of injections, is often linked to changes in the mobile phase composition.[1][2]
-
Evaporation of Volatile Solvents: If you are using a pre-mixed mobile phase, the more volatile organic components can evaporate over time, leading to a gradual increase in retention times for reversed-phase methods.[3] Ensure mobile phase reservoirs are loosely capped to prevent evaporation while allowing for pressure equalization.[2]
-
Mobile Phase Contamination: Contaminants in the mobile phase, even in small amounts, can accumulate on the column and cause retention time drift.[1] Water is a common source of contamination.[1]
-
Inadequate Equilibration: The column may not be fully equilibrated with the mobile phase.[1] This is especially true when using mobile phase additives like ion-pair reagents, which may require longer equilibration times.[1] Typically, 10-20 column volumes are needed for equilibration.[1]
2. Retention times are fluctuating randomly. What should I check?
Random fluctuations in retention time can be more complex to diagnose. Potential causes include:
-
Mobile Phase Preparation: Inaccurate or inconsistent preparation of the mobile phase is a primary cause.[4] A small error of 1% in the organic solvent concentration can lead to a 5-15% change in retention time.[4] Preparing the mobile phase gravimetrically can improve accuracy.[4]
-
pH Instability: If your sample components are ionizable, a small change in the mobile phase pH can significantly impact retention times.[4] A change of just 0.1 pH units can result in a retention time shift of up to 10%.[4] Ensure your pH meter is well-calibrated and that the buffer has sufficient capacity.[4] For loratadine and its impurities, pH is a critical parameter for separation.[5][6]
-
Degassing Issues: Dissolved gases in the mobile phase can lead to bubble formation in the pump or column, causing flow rate fluctuations and, consequently, retention time variability.[7] Ensure your mobile phase is adequately degassed.[7]
Column-Related Problems
3. All my peaks, including the void volume marker (t0), are shifting. What does this indicate?
When all peaks, including the unretained peak (t0), shift, the issue is likely related to the HPLC system's hardware or physical parameters, most commonly the flow rate.[8][9]
-
Flow Rate Variations: Check for any leaks in the system, as even a small, non-dripping leak can alter the flow rate.[3][9] Verify the pump is delivering the correct flow rate using a calibrated flow meter or by measuring the volume delivered over a set time.[3]
-
Column Temperature Fluctuations: Changes in column temperature can affect the viscosity of the mobile phase and the kinetics of analyte partitioning, leading to shifts in retention time.[1][9] Using a thermostatted column compartment is crucial for maintaining a stable temperature.[9] For loratadine analysis, column temperature has been shown to affect peak shape and retention.[5][10]
4. Only some of my impurity peaks are shifting, while the loratadine peak and others remain stable. What could be the problem?
If only specific peaks are shifting while others are stable, the issue is likely related to the chemical properties of those specific analytes and their interaction with the stationary and mobile phases.[8]
-
Analyte Ionization: The shifting peaks may correspond to ionizable impurities.[8] Small changes in the mobile phase pH can alter their ionization state and, therefore, their retention.[8]
-
Column Contamination: Strongly retained components from the sample matrix can accumulate on the column and affect the retention of specific analytes.[1]
-
Stationary Phase Degradation: Over time, the bonded phase of the column can degrade, leading to changes in selectivity and retention for certain compounds.[1]
System and Sample Preparation Issues
5. My retention times are suddenly very different from the last time I ran the assay. What should I check first?
A sudden jump in retention times often points to a significant change in the method parameters or system setup.[2]
-
Incorrect Method Parameters: Double-check that the correct method, including mobile phase composition, flow rate, gradient program, and column temperature, has been loaded.[9]
-
Wrong Column: Ensure the correct column with the same stationary phase, dimensions, and particle size is installed.[8]
-
System Not Equilibrated: The system may not have been properly equilibrated after being idle or after a mobile phase changeover.[1]
6. Can my sample preparation affect retention times?
Yes, inconsistent sample preparation can introduce variability.
-
Sample Matrix Effects: The sample matrix can affect the local pH at the head of the column or introduce interfering substances.[1]
-
Injection Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion and retention time shifts, especially for early eluting peaks.[7][9] Whenever possible, dissolve the sample in the initial mobile phase.[7]
Troubleshooting Guides & Data
Table 1: Impact of Mobile Phase pH on Loratadine Retention Time
This table summarizes the expected retention time shifts for loratadine, a weak base (pKa ≈ 5.25), in response to changes in mobile phase pH in a reversed-phase HPLC system.[11]
| pH Change | Effect on Loratadine (a weak base) | Expected Retention Time Shift |
| Decrease in pH | Increased ionization (protonation) | Decrease |
| Increase in pH | Decreased ionization (more neutral form) | Increase |
Note: The magnitude of the shift will depend on the specific column chemistry and mobile phase composition.
Table 2: Effect of Column Temperature on Retention Time
This table illustrates the general relationship between column temperature and analyte retention in reversed-phase HPLC.
| Temperature Change | Effect on Mobile Phase Viscosity | Effect on Analyte Retention | Expected Retention Time Shift |
| Increase in Temperature | Decrease | Decreased interaction with stationary phase | Decrease |
| Decrease in Temperature | Increase | Increased interaction with stationary phase | Increase |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (Example for a Buffered Mobile Phase)
This protocol provides a standardized method for preparing a buffered mobile phase to minimize variability.
-
Buffer Preparation:
-
Accurately weigh the required amount of the buffering agent (e.g., monobasic potassium phosphate).[5]
-
Dissolve the buffer in high-purity water (e.g., Milli-Q or equivalent).
-
Adjust the pH to the desired value using a calibrated pH meter and an appropriate acid or base (e.g., phosphoric acid or triethylamine).[5][12]
-
-
Organic Solvent Measurement:
-
Measure the required volume of the organic solvent(s) (e.g., acetonitrile, methanol) using a graduated cylinder or, for higher accuracy, determine the required weight.[4]
-
-
Mixing:
-
Combine the aqueous buffer and organic solvent(s) in a clean mobile phase reservoir.
-
Mix thoroughly.
-
-
Degassing:
-
Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent bubble formation.[7]
-
Protocol 2: HPLC System Suitability Test
Perform this test before running a sequence to ensure the system is performing correctly.
-
Equilibrate the System: Equilibrate the column with the mobile phase until a stable baseline is achieved (typically for at least 30 minutes).[1]
-
Inject a Standard Solution: Make at least five replicate injections of a standard solution containing loratadine and its key impurities.
-
Evaluate Parameters:
-
Retention Time Repeatability: The relative standard deviation (RSD) of the retention times for the principal peaks should be within the method-specified limits (e.g., ≤ 1.0%).
-
Peak Area Repeatability: The RSD of the peak areas should also be within the specified limits (e.g., ≤ 2.0%).
-
Tailing Factor: The tailing factor for the loratadine peak should be within the acceptable range (e.g., 0.8 - 1.5).
-
Theoretical Plates: The number of theoretical plates for the loratadine peak should meet the method's requirement (e.g., > 2000).
-
Resolution: The resolution between critical peak pairs (e.g., an impurity and the main peak) should be greater than the specified value (e.g., > 1.5).
-
Troubleshooting Workflows
Below are logical diagrams to guide your troubleshooting process.
Caption: Troubleshooting workflow for consistent retention time drift.
Caption: Troubleshooting workflow for random retention time fluctuations.
References
- 1. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Why is my LC Retention Time Shifting? [restek.com]
- 10. akjournals.com [akjournals.com]
- 11. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhanced Detection of Trace-Level Loratadine Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analysis of trace-level loratadine impurities.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of loratadine impurities, offering potential causes and solutions.
| Issue | Potential Cause | Suggested Solution |
| Poor peak shape (tailing or fronting) for loratadine or its impurities | Inappropriate mobile phase pH affecting the ionization of basic compounds.[1][2] | Adjust the mobile phase pH. For basic compounds like loratadine, a pH around 3.6 has been shown to be effective.[1] Using a mixed-mode column (reversed-phase and cation-exchange) can also improve peak shape.[2] |
| Secondary interactions with residual silanols on the HPLC column.[3] | Use a column with end-capping (e.g., SymmetryShield RP8) or a newer generation column designed for basic compounds.[3] The addition of a competing base like triethylamine to the mobile phase can also mitigate this issue.[3] | |
| Inadequate separation of critical impurity pairs | Suboptimal mobile phase composition or gradient.[1] | Modify the organic modifier ratio (e.g., acetonitrile, methanol) or the gradient program. A gradient elution is often necessary to resolve all impurities.[1][4] Experiment with different buffer systems and concentrations.[2] |
| Incorrect column chemistry. | Screen different stationary phases (e.g., C18, C8, Phenyl) to find the one with the best selectivity for your specific impurities. | |
| Low sensitivity, unable to detect impurities at required levels | Non-optimal detection wavelength. | Optimize the UV detection wavelength. While 220 nm and 244 nm have been used, scanning the UV spectrum of the impurities of interest will determine the lambda max for the best response.[1][3] |
| Insufficient sample concentration or injection volume. | Increase the sample concentration if possible, or increase the injection volume. Be mindful of potential peak distortion with larger injection volumes. | |
| Use of a less sensitive detector. | Consider using a more sensitive detector like a mass spectrometer (MS) or a fluorescence detector, especially for very low-level impurities.[5] | |
| Baseline noise or drift | Contaminated mobile phase or HPLC system.[3] | Filter all mobile phases and use high-purity solvents. Flush the HPLC system thoroughly. Gradient elution can sometimes lead to baseline drift, which may be addressed by ensuring the mobile phase components are well-mixed and degassed.[3] |
| Detector lamp aging. | Replace the detector lamp if it has exceeded its recommended lifetime. | |
| Irreproducible retention times | Fluctuations in column temperature. | Use a column oven to maintain a consistent temperature. |
| Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate pH adjustment and component mixing. | |
| Column degradation. | Use a guard column to protect the analytical column. If retention times continue to shift, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC method for loratadine impurities?
A1: A good starting point is a reversed-phase HPLC method using a C18 column.[1] A common mobile phase composition involves a mixture of an acidic buffer (e.g., phosphate buffer at pH 3.6) and an organic solvent like acetonitrile or methanol.[1] A gradient elution is often necessary to separate all potential impurities.[1] UV detection at 220 nm is a reasonable starting point.[1]
Q2: How can I improve the speed of my loratadine impurity analysis?
A2: Migrating from a traditional HPLC method to a UPLC (Ultra-Performance Liquid Chromatography) method can significantly reduce run times, often by a factor of five or more.[6] This involves using shorter columns with smaller particle sizes and higher flow rates.[6]
Q3: What are the common degradation pathways for loratadine?
A3: Loratadine can degrade under various stress conditions, including acidic and alkaline hydrolysis, oxidation, and photolysis.[7] Forced degradation studies are essential to identify potential degradation products that may arise during manufacturing and storage.[7][8]
Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for loratadine impurities?
A4: LOD and LOQ values are method-dependent. However, validated HPLC methods have reported LODs in the range of 0.016-0.028 µg/mL and LOQs in the range of 0.044-0.088 µg/mL for various known impurities.[1] For enhanced sensitivity, micellar liquid chromatography with fluorescence detection has achieved LODs of 15.0 ng/mL for loratadine and 13.0 ng/mL for its active metabolite, desloratadine.[5]
Q5: Is it necessary to use a mass spectrometer (MS) for impurity detection?
A5: While UV detection is often sufficient for routine quality control, an MS detector is invaluable for identifying unknown impurities and confirming the identity of known ones by providing mass-to-charge ratio information.[4] For trace-level analysis where sensitivity is a major concern, LC-MS/MS is a powerful technique.
Quantitative Data Summary
The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for various loratadine impurities from a validated HPLC method.
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity-A | - | - |
| Impurity-B | 0.016 | 0.044 |
| Impurity-C | 0.028 | 0.088 |
| Impurity-D | 0.024 | 0.084 |
| Impurity-E | 0.020 | 0.072 |
| Data sourced from a study utilizing a gradient, reversed-phase liquid chromatographic (RP-LC) method.[1] |
Experimental Protocols
HPLC Method for the Determination of Loratadine and its Impurities
This protocol is based on a validated gradient, reversed-phase liquid chromatographic (RP-LC) method.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5µm.[1]
-
Mobile Phase:
-
Mobile Phase A: 0.05 M Monobasic Potassium Phosphate buffer.
-
Mobile Phase B: Acetonitrile and Methanol.
-
The pH of the aqueous phase is adjusted to 3.6 with phosphoric acid.[1]
-
-
Gradient Program: A gradient elution is employed to achieve separation. The specific gradient program should be optimized based on the impurity profile.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 220 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Forced Degradation Study Protocol
This protocol outlines the conditions for conducting forced degradation studies to identify potential degradation products of loratadine.[7]
-
Acid Hydrolysis: Treat the loratadine sample with 0.1N HCl.[7]
-
Base Hydrolysis: Treat the loratadine sample with 0.1N NaOH.[7]
-
Oxidative Degradation: Treat the loratadine sample with a solution of hydrogen peroxide.
-
Thermal Degradation: Expose the solid loratadine sample to dry heat.
-
Photolytic Degradation: Expose the solid loratadine sample to UV and visible light.[7]
After exposure to the stress conditions, the samples are diluted with an appropriate solvent and analyzed using a stability-indicating HPLC method.
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A troubleshooting decision tree for HPLC analysis of loratadine impurities.
References
- 1. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. dspace.ceu.es [dspace.ceu.es]
- 4. researchgate.net [researchgate.net]
- 5. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. researchgate.net [researchgate.net]
Strategies for reducing run time in loratadine impurity analysis without sacrificing resolution.
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with strategies for reducing run time in loratadine impurity analysis without sacrificing resolution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting & FAQs
Q1: My current HPLC method for this compound analysis has a long run time. How can I speed up the analysis without losing the resolution of critical impurity pairs?
A1: Several strategies can be employed to reduce run time while maintaining or even improving resolution:
-
Transition to UHPLC: Ultra-High-Performance Liquid Chromatography (UHPLC) systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations at higher pressures. This is one of the most effective ways to significantly decrease run time. For instance, a standard USP method for loratadine with a run time of 20 minutes can be reduced to approximately 4 minutes by transferring the method to a UHPLC system.
-
Utilize Core-Shell Columns: These columns have a solid, impermeable core with a porous outer layer. This design leads to higher efficiency and less peak broadening, allowing for faster flow rates and shorter analysis times without a significant loss in resolution. Core-shell mixed-mode columns can offer a unique combination of selectivity, speed, and efficiency.[1][2]
-
Employ Monolithic Columns: Monolithic columns consist of a single piece of porous material, which allows for high flow rates at relatively low backpressures. This can lead to very fast separations, with some methods achieving run times of less than 5 minutes for loratadine and its primary metabolite, desloratadine.[3]
-
Optimize the Gradient Program: A steeper gradient can significantly reduce the analysis time. Start with a scouting gradient to determine the elution window of your impurities and then create a more targeted gradient.[4] It's crucial to ensure that the resolution of critical pairs is not compromised.
-
Increase Flow Rate: If your system and column allow, increasing the flow rate can shorten the run time. This is often more feasible with shorter columns and larger particle sizes to avoid excessive backpressure. However, be mindful that this can sometimes lead to a decrease in resolution. A study on a micellar HPLC method for loratadine found an optimal flow rate of 1.2 mL/min for the best efficiency in a short time.[3]
Q2: I am having trouble separating a specific this compound from the main peak. What should I try?
A2: Co-elution of an impurity with the main loratadine peak is a common challenge. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like loratadine and some of its impurities. Experimenting with different pH values can alter the charge state of the molecules and improve separation.[4]
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or a combination of both. The different solvent strengths and selectivities can alter the elution profile and improve the resolution of co-eluting peaks.
-
Try a Different Stationary Phase: If you are using a standard C18 column, consider a C8, a phenyl-hexyl, or a mixed-mode column. Different stationary phases offer different retention mechanisms and selectivities, which can be effective in resolving closely eluting compounds.[2][5]
-
Modify the Gradient: Instead of a linear gradient, a segmented or step gradient might provide better resolution for the specific impurity. You can introduce a shallower gradient segment around the elution time of the critical pair to improve their separation.
Q3: I am transferring my HPLC method to a UHPLC system, but I am not getting the expected speed increase. What could be the issue?
A3: When transferring a method from HPLC to UHPLC, several factors need to be considered to achieve the expected performance benefits:
-
System Dwell Volume: UHPLC systems have a much smaller dwell volume (the volume from the point of solvent mixing to the head of the column) than HPLC systems. You may need to adjust the initial part of your gradient to account for this difference.
-
Column Dimensions and Particle Size: To fully leverage the capabilities of UHPLC, you should use a column with appropriate dimensions (e.g., shorter length, smaller internal diameter) and sub-2 µm particle size.
-
Flow Rate and Gradient Scaling: The flow rate and gradient time points need to be scaled appropriately based on the column dimensions to maintain the same separation selectivity. There are calculators available to assist with this method transfer.
-
Injection Volume: The injection volume should be reduced to avoid column overload and peak distortion, which is more pronounced on smaller UHPLC columns.
Data Summary
The following tables provide a summary of quantitative data from various methods for this compound analysis, highlighting the potential for run time reduction.
Table 1: Comparison of HPLC and UHPLC Methods for this compound Analysis
| Parameter | HPLC Method | UHPLC Method |
| System | Alliance HPLC | ACQUITY UPLC H-Class |
| Column | 4.6 x 150 mm, 5 µm (L7) | 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min | Scaled for UHPLC |
| Run Time | ~20 minutes | ~4 minutes |
| Outcome | Equivalent or better data quality | ~5x faster run time |
Table 2: Examples of Fast HPLC/UFLC Methods for Loratadine Analysis
| Method Type | Column | Run Time | Key Feature | Reference |
| Micellar HPLC | Monolithic C18 (100 x 4.6 mm) | < 5 minutes | Rapid separation of loratadine and desloratadine | [3] |
| UFLC | Not specified | Not specified | Baseline separation of multiple antihistamines | [6] |
| Mixed-Mode | Coresep SB (3.0 x 100 mm) | Not specified | Fast and robust method without ion-pairing reagents | [1] |
Experimental Protocols
Protocol 1: Rapid Loratadine and Desloratadine Analysis using a Monolithic Column [3]
This method is suitable for the rapid analysis of loratadine and its major metabolite, desloratadine.
-
Instrumentation: HPLC with fluorescence detection.
-
Column: Chromolith® Speed ROD RP-18 end-capped column (100 mm × 4.6 mm).
-
Mobile Phase: 0.15 M sodium dodecyl sulfate, 10% n-Butanol, and 0.3% triethylamine in 0.02 M phosphoric acid, adjusted to pH 3.5.
-
Flow Rate: 1.2 mL/min.
-
Detection: Fluorescence, with excitation at 280 nm and emission at 440 nm.
-
Run Time: Less than 5 minutes.
Protocol 2: UHPLC Method for this compound Analysis (Method Transfer Example)
This protocol is an example of a successful transfer of a USP HPLC method to a faster UHPLC method.
-
Original HPLC Method:
-
Column: 4.6 mm x 15 cm; L7 packing.
-
Flow Rate: 1.0 mL/min.
-
Run Time: Approximately 20 minutes.
-
-
Transferred UHPLC Method:
-
System: ACQUITY UPLC H-Class or equivalent.
-
Column: A sub-2 µm particle size column with appropriate dimensions (e.g., 2.1 x 50 mm).
-
Method Transfer: Use a method transfer calculator to adjust the gradient, flow rate, and injection volume based on the new column dimensions and system parameters.
-
Expected Run Time: Approximately 4 minutes.
-
Visualizations
Caption: Workflow for reducing run time in this compound analysis.
Caption: Troubleshooting guide for co-eluting peaks in loratadine analysis.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.ceu.es [dspace.ceu.es]
- 6. ijfmr.com [ijfmr.com]
Loratadine & Impurities Analysis: A Technical Support Guide for HPLC Method Development
Welcome to our technical support center dedicated to the High-Performance Liquid Chromatography (HPLC) analysis of loratadine and its related impurities. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth information for selecting the appropriate HPLC column and troubleshooting common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly recommended type of HPLC column for the analysis of loratadine and its impurities?
A1: The most frequently recommended columns for loratadine and its impurities are reversed-phase columns, particularly C18 (L1) and C8 (L7) columns.[1] C18 columns are widely used due to their versatility and ability to separate a broad range of compounds.[1] For specific applications, other columns like Symmetry Shield RP18 and mixed-mode columns (reversed-phase and cation-exchange) have also been successfully employed.[2][3]
Q2: What are the typical column dimensions and particle sizes used for loratadine analysis?
A2: Typical column dimensions for conventional HPLC methods are 150 mm or 250 mm in length and 4.6 mm in internal diameter.[3] The particle size is commonly 5 µm.[3][4] For faster analysis, shorter columns with smaller particle sizes, as used in Ultra-High-Performance Liquid Chromatography (UPLC), can significantly reduce run times.
Q3: What mobile phases are commonly used for the separation of loratadine and its impurities?
A3: The mobile phase for loratadine analysis typically consists of a mixture of an aqueous buffer and an organic solvent. Common organic modifiers include acetonitrile and methanol.[3][4] The aqueous phase is often a buffer solution, such as phosphate or acetate buffer, to control the pH.[3][4] The pH of the mobile phase is a critical parameter for achieving good separation, as loratadine is a basic compound with a pKa of approximately 5.0.[2][5]
Q4: How does the mobile phase pH affect the chromatography of loratadine?
A4: Since loratadine is a basic compound, the mobile phase pH plays a crucial role in its retention and peak shape. Working at a pH around 2 pH units away from the pKa of the compound is generally recommended to ensure consistent ionization and avoid peak tailing. For loratadine (pKa ≈ 5.0), a mobile phase pH of around 3.0 to 7.0 has been reported in various methods.[4][5][6] Adjusting the pH can significantly impact the resolution between loratadine and its impurities.[5]
Q5: What are the common detectors and wavelengths used for loratadine analysis?
A5: The most common detector for loratadine analysis is a UV-Vis detector. The detection wavelength is typically set in the range of 220 nm to 254 nm, with specific methods utilizing wavelengths such as 220 nm, 225 nm, 244 nm, and 248 nm.[3][4][6][7]
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of loratadine and its impurities.
Issue 1: Peak Tailing of the Loratadine Peak
-
Possible Cause A: Secondary Interactions with Residual Silanols: The basic nature of loratadine can lead to interactions with acidic residual silanol groups on the silica-based stationary phase, causing peak tailing.
-
Solution:
-
Use an End-capped Column: Employ a well-end-capped C18 or C8 column to minimize the availability of free silanol groups.
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.05-0.1%) to saturate the active sites on the stationary phase.[8]
-
Adjust Mobile Phase pH: Operate at a lower pH (e.g., around 3) to ensure the complete protonation of loratadine, which can sometimes improve peak shape.
-
-
-
Possible Cause B: Column Overload: Injecting too much sample onto the column can lead to peak distortion, including tailing.
-
Solution:
-
Reduce Injection Volume: Decrease the volume of the sample injected.
-
Dilute the Sample: Lower the concentration of the sample solution.
-
-
-
Possible Cause C: Extra-column Volume: Excessive tubing length or a large detector cell volume can contribute to peak broadening and tailing.
-
Solution:
-
Optimize Tubing: Use shorter, narrower internal diameter tubing between the injector, column, and detector.
-
Use a Low-volume Detector Cell: If available, use a micro-flow cell in the detector.
-
-
Issue 2: Poor Resolution Between Loratadine and its Impurities
-
Possible Cause A: Inappropriate Mobile Phase Composition: The organic solvent ratio and pH may not be optimal for separating all impurities.
-
Solution:
-
Optimize Organic Content: Systematically vary the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. A gradient elution may be necessary to resolve all impurities effectively.[5]
-
Fine-tune pH: Small adjustments to the mobile phase pH can significantly alter the selectivity and resolution between loratadine and its closely related impurities.[5]
-
Try a Different Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation.
-
-
-
Possible Cause B: Inadequate Column Chemistry: The chosen stationary phase may not provide the necessary selectivity.
-
Solution:
-
Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a C8 column, which is less retentive, or a phenyl column for potential π-π interactions.[1]
-
Consider a Mixed-Mode Column: For complex separations involving impurities with varying polarities and charges, a mixed-mode column offering both reversed-phase and ion-exchange retention mechanisms can be beneficial.[2]
-
-
Issue 3: Shifting Retention Times
-
Possible Cause A: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution:
-
Increase Equilibration Time: Ensure the column is flushed with the mobile phase for a sufficient time (e.g., 10-20 column volumes) before the first injection and between gradient runs.
-
-
-
Possible Cause B: Mobile Phase Inconsistency: Variations in mobile phase preparation can lead to shifts in retention.
-
Solution:
-
Precise Preparation: Prepare the mobile phase accurately and consistently. Premixing the aqueous and organic components can improve reproducibility.
-
Degas the Mobile Phase: Properly degas the mobile phase to prevent bubble formation in the pump and detector.
-
-
-
Possible Cause C: Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution:
-
Use a Column Oven: Maintain a constant column temperature using a column oven for improved reproducibility.
-
-
Data Presentation
Table 1: Commonly Used HPLC Columns for Loratadine Analysis
| USP Designation | Stationary Phase | Brand (Example) | Dimensions (mm) | Particle Size (µm) | Reference |
| L1 | C18 | YMC-Pack Pro C18 | 150 x 4.6 | 5 | [3] |
| L1 | C18 | Symmetry C18 | - | 5 | [3] |
| L1 | C18 | Inertsil ODS-3V | 250 x 4.6 | 5 | [5] |
| L7 | C8 | - | 150 x 4.6 | - | |
| L10 | Cyano | - | - | - | [1] |
| - | Mixed-Mode (RP/Cation-Exchange) | Coresep SB | - | - | [2] |
| - | Shielded RP18 | Symmetry Shield RP18 | 250 x 4.6 | 5 | [3] |
Table 2: Example HPLC Method Parameters for Loratadine and Impurities
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry Shield RP18 (250 x 4.6 mm, 5 µm) | Inertsil ODS-3V (250 x 4.6 mm, 5 µm) | SymmetryShield RP8 |
| Mobile Phase | Acetonitrile and 1.0% Triethylamine (pH 6.0 with orthophosphoric acid) (60:40, v/v) | Gradient of Buffer (0.05 M KH2PO4) and Acetonitrile | Methanol and 10 mM H3PO4 (pH 7.0 with triethylamine) (65:35, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 220 nm | 220 nm | 244 nm |
| Reference | [3] | [5] | [6][7] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Loratadine and Related Impurities (Based on a published method[3])
-
Column: Symmetry Shield RP18 (4.6 x 250 mm, 5 µm).
-
Mobile Phase Preparation:
-
Prepare a 1.0% (v/v) solution of Triethylamine in water.
-
Adjust the pH of the Triethylamine solution to 6.0 with concentrated orthophosphoric acid.
-
The mobile phase is a mixture of this buffer and acetonitrile in a 40:60 (v/v) ratio.
-
Filter the mobile phase through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Detection: UV at 220 nm.
-
-
Sample Preparation:
-
Dissolve the loratadine sample in the mobile phase to a suitable concentration.
-
Protocol 2: Gradient RP-HPLC Method for Loratadine and Impurities (Based on a published method[5])
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05 M Monobasic Potassium Phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm.
-
Gradient Program: (Example - specific gradient to be optimized based on impurity profile)
-
0-10 min: 30% B
-
10-25 min: 30-70% B
-
25-30 min: 70% B
-
30.1-35 min: 30% B (re-equilibration)
-
-
-
Sample Preparation:
-
Dissolve the loratadine sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to the desired concentration.
-
Visualizations
Caption: Workflow for HPLC column selection for loratadine analysis.
Caption: Troubleshooting guide for peak tailing in loratadine HPLC analysis.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. bch.ro [bch.ro]
- 5. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Loratadine Impurity Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of acidic and basic loratadine impurities using High-Performance Liquid Chromatography (HPLC). The following information will help you address common challenges related to the impact of mobile phase pH on chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH a critical parameter in the separation of loratadine and its impurities?
A1: The pH of the mobile phase directly influences the ionization state of both acidic and basic impurities of loratadine, as well as the active pharmaceutical ingredient (API) itself. Loratadine is a weakly basic compound with a pKa of approximately 5.0.[1] Changes in pH can alter the hydrophobicity and charge of the molecules, thereby affecting their retention on a reversed-phase HPLC column. An optimized pH is crucial for achieving adequate resolution between the main peak and its closely related impurities.
Q2: What are some common acidic and basic impurities of loratadine?
A2: Loratadine can have several process-related impurities and degradation products. While a comprehensive list is extensive, key impurities include Desloratadine (a basic impurity and active metabolite) and other related substances that can be acidic or basic in nature.[2][3] The separation of these is essential for accurate quantification and drug product stability assessment.
Q3: What is a good starting pH for method development for loratadine impurity analysis?
A3: Based on published methods, a common starting point for pH in method development is in the acidic range, often around pH 3.0 to 3.6, using buffers like phosphate or acetate.[2][3][4] However, optimal separation, particularly for all known impurities, may require exploring a wider pH range, from acidic to neutral conditions (e.g., pH 2 to 8).[2]
Q4: Can adjusting the pH solve all separation issues for loratadine impurities?
A4: While pH is a powerful tool for optimizing selectivity, it may not resolve all co-elution problems. Other chromatographic parameters such as the organic modifier (e.g., acetonitrile, methanol), column chemistry (C18, C8), gradient slope, and temperature also play significant roles in achieving the desired separation.[2]
Troubleshooting Guide
Issue 1: Poor resolution between an acidic impurity and the main loratadine peak.
-
Possible Cause: At the current mobile phase pH, the acidic impurity may be in a partially ionized state, leading to poor peak shape and insufficient retention, causing it to co-elute with the loratadine peak.
-
Troubleshooting Steps:
-
Decrease the pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will suppress the ionization of the acidic impurity, making it more hydrophobic. This should increase its retention time on a reversed-phase column and improve its separation from the loratadine peak.
-
Evaluate a different buffer: Consider using a phosphate or acetate buffer to maintain a stable, lower pH.
-
Optimize organic modifier: If pH adjustment is insufficient, modifying the percentage of acetonitrile or methanol in the mobile phase can also alter selectivity.
-
Issue 2: A basic impurity is co-eluting with another impurity or the loratadine peak.
-
Possible Cause: The basic impurity may have a similar retention profile to another compound at the operating pH.
-
Troubleshooting Steps:
-
Increase the pH: Raising the mobile phase pH towards neutral (e.g., pH 6.0-7.0) can decrease the ionization of the basic impurity, making it less polar and increasing its retention.[2][5] This can be a delicate balance, as increasing the pH can also affect the peak shape of loratadine.
-
Utilize a mixed-mode column: For complex mixtures of acidic and basic impurities, a mixed-mode column that offers both reversed-phase and ion-exchange retention mechanisms can provide enhanced selectivity.[1][6]
-
Employ an ion-pairing agent: In some cases, adding an ion-pairing reagent to the mobile phase can improve the retention and resolution of charged analytes.
-
Issue 3: Tailing peak shape for loratadine or its basic impurities.
-
Possible Cause: Secondary interactions between the basic analytes and residual silanol groups on the silica-based column packing can lead to peak tailing. This is often more pronounced at mid-range pH values.
-
Troubleshooting Steps:
-
Adjust pH: Operating at a lower pH (e.g., < 3.5) can protonate the silanol groups, reducing these unwanted interactions.
-
Add a competing base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.[2]
-
Use a modern, end-capped column: High-purity silica columns with advanced end-capping are designed to minimize silanol interactions and are recommended for the analysis of basic compounds.
-
Experimental Protocols
General HPLC Method for Loratadine and Impurities
This protocol is a representative method and may require optimization based on the specific impurities and instrumentation.
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm or equivalent C18 column.[2][3]
-
Mobile Phase A: 0.05 M Monobasic Potassium Phosphate buffer, pH adjusted with phosphoric acid.[2]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: A typical gradient might start with a lower percentage of organic modifier and increase over the run to elute more retained impurities.
-
Column Temperature: 35-45 °C.[2]
Data Presentation
Table 1: Effect of Mobile Phase pH on the Resolution of Loratadine Impurities (Illustrative Data)
| pH of Mobile Phase | Resolution (Impurity A vs. Loratadine) | Resolution (Impurity B vs. Loratadine) | Observations |
| 3.0 | 1.8 | 2.5 | Good separation for basic impurity B, but acidic impurity A is close to the main peak. |
| 4.5 | 1.2 | 2.0 | Resolution of impurity A decreases. |
| 6.0 | 2.2 | 1.4 | Improved resolution for acidic impurity A, but basic impurity B now closer to the main peak. |
| 7.0 | 2.5 | 1.1 | Further improvement for impurity A, but co-elution risk for impurity B.[8] |
Note: This table is for illustrative purposes. Actual resolution values will depend on the specific method conditions and impurities.
Visualizations
Caption: Troubleshooting workflow for pH adjustment in this compound separation.
Caption: General experimental workflow for HPLC analysis of loratadine.
References
- 1. helixchrom.com [helixchrom.com]
- 2. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bch.ro [bch.ro]
- 5. researchgate.net [researchgate.net]
- 6. helixchrom.com [helixchrom.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the robustness and reproducibility of loratadine impurity methods.
Technical Support Center: Loratadine Impurity Methods
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the robustness and reproducibility of this compound analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in loratadine?
A1: Loratadine impurities can originate from synthetic processes, degradation, or storage.[1] Common impurities include process-related compounds, synthetic intermediates, and degradation products.[1] Specific identified impurities include desloratadine, various chloro- and bromo-substituted analogues, and hydroxymethyl derivatives.[2][3][4][5]
Q2: Which analytical techniques are most suitable for this compound profiling?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective technique for separating and quantifying loratadine and its impurities.[2][6][7] Ultra-high-performance liquid chromatography (UPLC) can also be used to achieve faster analysis times while maintaining or improving data quality.
Q3: What are the key validation parameters for a robust this compound method according to ICH guidelines?
A3: According to ICH Q2(R1) guidelines, the key validation parameters for an analytical method for impurities include accuracy, precision, specificity, detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness.[8][9]
Q4: What are forced degradation studies and why are they important for impurity analysis?
A4: Forced degradation studies, also known as stress testing, are conducted to identify potential degradation products of a drug substance.[10] These studies involve exposing the drug to harsh conditions such as acid, base, oxidation, heat, and light to generate degradation products and demonstrate the stability-indicating nature of the analytical method.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of loratadine impurities using HPLC/UPLC.
Q1: I'm observing peak tailing for the loratadine peak. What are the possible causes and solutions?
A1: Peak tailing is a common issue in HPLC analysis.[11] The potential causes and corresponding solutions are summarized in the table below.
| Potential Cause | Solution |
| Secondary Silanol Interactions | Use a high-purity, end-capped silica column. Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for basic compounds like loratadine).[12] Add a basic modifier like triethylamine (TEA) to the mobile phase.[12] |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[13] |
| Insufficient Buffer Capacity | Ensure the buffer concentration is adequate (typically 10-25 mM) to maintain a constant mobile phase pH.[12] |
| Column Overload | Reduce the sample concentration or injection volume.[13] |
Q2: My retention times are shifting between injections. How can I improve reproducibility?
A2: Retention time shifts can compromise the reliability of your results. Here are some common causes and how to address them:
| Potential Cause | Solution |
| Mobile Phase Composition Changes | Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use a bottle cap that allows for pressure equalization. |
| Inconsistent Column Temperature | Use a column oven to maintain a constant and uniform temperature.[13] |
| Fluctuations in Flow Rate | Check the HPLC pump for leaks and ensure the pump seals are in good condition. Prime the pump to remove any air bubbles. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis.[12] |
Q3: I am seeing split peaks in my chromatogram. What could be the cause?
A3: Split peaks can make accurate quantification difficult.[13] Consider the following:
| Potential Cause | Solution |
| Partially Blocked Column Frit | Backflush the column to dislodge any particulate matter. If this doesn't work, the column may need to be replaced.[11] |
| Injector Issues | A partially filled sample loop or a worn injector seal can cause peak splitting. Ensure proper injector maintenance. |
| Sample Solvent Incompatibility | Dissolve the sample in a solvent that is weaker than or the same as the mobile phase to avoid peak distortion. |
Q4: There are ghost peaks appearing in my chromatograms. How can I eliminate them?
A4: Ghost peaks are extraneous peaks that do not correspond to any component in the sample.[13]
| Potential Cause | Solution |
| Contaminated Mobile Phase | Use high-purity solvents and reagents. Filter the mobile phase before use. |
| System Carryover | Implement a robust needle wash procedure in your autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. |
| Late Eluting Compounds | Extend the run time of your gradient method to ensure all components from the previous injection have eluted. |
Key Experimental Protocols
Example RP-HPLC Method for this compound Analysis
This protocol provides a starting point for developing a robust method. Method optimization will be required based on the specific impurities of interest and the instrumentation used.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.02 M Potassium Dihydrogen Phosphate (pH 2.8) B: Methanol |
| Gradient | Isocratic: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 247 nm |
| Column Temperature | Ambient or 30°C |
| Injection Volume | 10 µL |
System Suitability Test (SST) Parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (for Loratadine) | ≤ 2.0 |
| Theoretical Plates (for Loratadine) | ≥ 2000 |
| %RSD for Peak Area (n=6) | ≤ 2.0% |
| %RSD for Retention Time (n=6) | ≤ 1.0% |
Data Summary Tables
Robustness Study Parameters and Acceptance Criteria
As per ICH Q2(R1), robustness should be evaluated by making small, deliberate variations to the method parameters.[8]
| Parameter | Variation | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min | System suitability parameters are met. |
| Mobile Phase pH | ± 0.2 units | Resolution between critical pairs ≥ 1.5. |
| Column Temperature | ± 5°C | Retention time shift within acceptable limits. |
| Mobile Phase Composition | ± 2% organic | Peak shapes remain acceptable. |
Visual Workflows and Diagrams
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A workflow for analytical method validation based on ICH Q2(R1).
Caption: A typical sample preparation workflow for loratadine analysis.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. tlcpharma.com [tlcpharma.com]
- 6. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jordilabs.com [jordilabs.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. neuroquantology.com [neuroquantology.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. hplc.eu [hplc.eu]
- 13. uhplcs.com [uhplcs.com]
Validation & Comparative
Validation of a Stability-Indicating HPLC Method for Loratadine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. This guide provides a comprehensive comparison of key performance characteristics for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of Loratadine, in accordance with the International Council for Harmonisation (ICH) guidelines.
This document summarizes critical validation parameters from published studies, offering a detailed look at the experimental protocols and presenting quantitative data in a clear, comparative format. The aim is to provide a valuable resource for laboratories involved in the routine analysis and stability testing of Loratadine.
Comparative Summary of HPLC Method Validation Parameters
A robust stability-indicating HPLC method must be thoroughly validated to demonstrate its suitability for its intended purpose. The following tables summarize the key performance characteristics of a validated HPLC method for Loratadine, compiled from various studies.
| Parameter | Method 1 | Method 2 | Method 3 | ICH Guideline |
| Linearity (Correlation Coefficient, r²) | 0.9998[1] | 0.999[1][2] | 0.9999 | ≥ 0.999 |
| Concentration Range (µg/mL) | 5-30[1] | 5-50[1] | 20-160[2] | As appropriate |
| Accuracy (% Recovery) | 99.99% - 101.43%[1] | 103.96% ± 0.86%[3] | 99.33% - 100.4%[2] | Typically 98-102% |
| Precision (% RSD) | < 2%[1] | < 2% | < 2% | ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.89[1] | - | - | Reportable |
| Limit of Quantification (LOQ) (µg/mL) | 1.25[1] | - | - | Reportable |
| Specificity/Peak Purity | Peak purity values > threshold[1] | No interference from placebo[2] | Well-resolved peaks | No interference |
Forced Degradation Studies: A testament to Stability-Indicating Power
A crucial aspect of a stability-indicating method is its ability to separate the active pharmaceutical ingredient (API) from its degradation products. Forced degradation studies are performed to demonstrate this capability.
| Stress Condition | Observations | % Degradation |
| Acid Hydrolysis (0.1N HCl) | Degradation peak observed at a different retention time.[1] | 8.62% - 13.36%[1] |
| Alkaline Hydrolysis (0.1N NaOH) | Degradation observed, with no interfering peaks at the analyte's retention time.[1] | 2.53% - 4.31%[1] |
| Oxidative Degradation (H₂O₂) | Significant degradation with well-resolved degradant peaks. | - |
| Thermal Degradation (Dry Heat) | Degradation product peak observed.[1] | - |
| Photolytic Degradation (UV/IR Light) | 4.56% - 9.48% degradation with no interfering peaks.[1] | 4.56% - 9.48%[1] |
Experimental Protocols: A Closer Look at the Methodology
The following provides a detailed overview of the experimental conditions and procedures employed in the validation of a stability-indicating HPLC method for Loratadine.
Chromatographic Conditions
A common approach for the analysis of Loratadine involves reversed-phase HPLC. The specific conditions can vary, but a typical setup is as follows:
-
Column: C18 columns, such as Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) or YMC-Pack Pro C18 (150 mm x 4.6 mm), are frequently used.[1][4]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., potassium dihydrogen phosphate or sodium acetate) is common.[1][4] For instance, one method utilizes a mobile phase of methanol and 0.02 M potassium dihydrogen phosphate buffer (80:20 v/v).[1]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[1][5]
-
Detection Wavelength: UV detection at approximately 247 nm or 220 nm is suitable for Loratadine.[1][5]
-
Injection Volume: Typically 20 µL.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).[2]
Validation Parameter Procedures
The validation of the HPLC method is performed according to ICH guidelines, encompassing the following key experiments:
-
System Suitability: To ensure the chromatographic system is performing adequately, parameters such as theoretical plates, tailing factor, and retention time are evaluated by injecting a standard solution multiple times.[1]
-
Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradants, placebo) is determined by analyzing stressed samples and placebo preparations.[1][2]
-
Linearity: A series of solutions of the analyte are prepared at different concentrations (e.g., 5-30 µg/mL) and injected into the HPLC system.[1] The peak areas are then plotted against the corresponding concentrations to establish the linearity and calculate the correlation coefficient.[1]
-
Accuracy: The accuracy of the method is determined by recovery studies. This involves adding a known amount of the standard drug to a sample at different concentration levels (e.g., 80%, 100%, and 120%) and calculating the percentage of the analyte recovered.[1]
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is assessed by analyzing multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): This is evaluated by performing the analysis on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) of the results is calculated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by intentionally varying chromatographic parameters such as the mobile phase composition, pH, flow rate, and column temperature and observing the effect on the results.
Experimental Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of a stability-indicating HPLC method for Loratadine as per ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Alternative Analytical Methods
While HPLC is the most widely used technique for the analysis of Loratadine, other methods have also been reported. These include:
-
UV-Visible Spectrophotometry: A simpler and more cost-effective method, but it may lack the specificity of HPLC, especially in the presence of interfering substances.[6][7]
-
High-Performance Thin-Layer Chromatography (HPTLC): Offers the advantage of analyzing multiple samples simultaneously.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and selectivity, making it suitable for bioanalytical studies and the identification of unknown impurities.[8]
-
Capillary Electrophoresis: An alternative separation technique that can be used for the determination of Loratadine and its related impurities.[8]
The choice of analytical method depends on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control and stability testing of pharmaceutical formulations, a validated stability-indicating HPLC method remains the gold standard due to its high resolution, sensitivity, and robustness.
References
- 1. neuroquantology.com [neuroquantology.com]
- 2. ijbpas.com [ijbpas.com]
- 3. bch.ro [bch.ro]
- 4. Development and validation of a novel stability-indicating reversed-phase high-performance liquid chromatography method for assay of loratadine and determination of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iajpr.com [iajpr.com]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Impurity Profiling of Loratadine Drug Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of impurities in various loratadine drug products. Loratadine, a widely used second-generation antihistamine, can contain several impurities originating from its synthesis, degradation, or formulation processes.[1] Ensuring the safety and efficacy of loratadine products necessitates rigorous control and monitoring of these impurities.[1] This document outlines the necessary experimental protocols, data presentation structures, and key chemical pathways to facilitate a thorough comparative impurity profiling study.
Introduction to Loratadine and its Impurities
Loratadine is a tricyclic antihistamine that acts as a selective peripheral histamine H1-receptor antagonist.[2] Its chemical name is ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[2]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidine carboxylate.[2] Impurity profiling is a critical aspect of pharmaceutical quality control, as even small amounts of impurities can affect the drug's safety and efficacy.[3] The United States Pharmacopeia (USP) and other regulatory bodies set limits for related substances in loratadine.
Commonly identified impurities in loratadine include intermediates from its synthesis and degradation products. One of the major metabolites, desloratadine, is also considered a potential impurity in the bulk drug.[4][5] Other identified impurities include compounds resulting from variations in the synthetic process or degradation, such as oxidation or hydrolysis.[4][6]
Experimental Protocol for Comparative Impurity Profiling
A validated high-performance liquid chromatography (HPLC) method is the standard for quantifying loratadine and its related impurities.[2][7] The following protocol is a synthesis of established methods found in the scientific literature.
Objective: To separate, identify, and quantify impurities in different loratadine drug products.
Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation:
-
HPLC system with a UV detector or a photodiode array (PDA) detector
-
Analytical column: A C8 or C18 column is typically used. For example, a SymmetryShield RP8 column.[2][7]
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Triethylamine
-
Purified water
-
Loratadine reference standard and impurity reference standards
-
Samples of different loratadine drug products (tablets, syrups, etc.)
Chromatographic Conditions (Example): [7]
-
Mobile Phase: A mixture of methanol and a buffer solution (e.g., 10 mM phosphoric acid adjusted to pH 7.00 with triethylamine) in a ratio of 65:35 (v/v).[7]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 244 nm[7]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
Sample Preparation:
-
Tablets: Accurately weigh and crush a number of tablets to obtain a fine powder. A portion of the powder equivalent to a specific amount of loratadine is then dissolved in the mobile phase.[2]
-
Syrups: A specific volume of the syrup is diluted with the mobile phase to achieve a suitable concentration.
-
All sample solutions should be sonicated to ensure complete dissolution and then filtered through a 0.45 µm filter before injection.[2]
Standard Preparation:
-
Prepare a stock solution of the loratadine reference standard in the mobile phase.
-
Prepare working standard solutions at various concentrations to establish a calibration curve.
-
Prepare solutions of known impurities to determine their retention times and response factors.
Analysis:
-
Inject the standard solutions to establish the system suitability, calibration curve, and determine the retention times of loratadine and its impurities.
-
Inject the prepared sample solutions from the different drug products.
-
Identify the impurity peaks in the sample chromatograms by comparing their retention times with those of the impurity standards.
-
Quantify the impurities using the calibration curve of the main active pharmaceutical ingredient (API) or the specific impurity standards.
The following diagram illustrates the general experimental workflow for the comparative impurity profiling of loratadine drug products.
Data Presentation for Comparative Analysis
To facilitate a clear and objective comparison, all quantitative data should be summarized in structured tables.
Table 1: Identification of Loratadine Impurities
| Impurity Name/Code | Structure (if known) | Relative Retention Time (RRT) |
| Desloratadine | [Structure] | [Example: 0.85] |
| Impurity A | [Structure] | [Example: 1.10] |
| Impurity B | [Structure] | [Example: 1.25] |
| ... | ... | ... |
Table 2: Comparative Impurity Levels in Different Loratadine Products (% w/w)
| Impurity | Product A (Brand X) | Product B (Generic Y) | Product C (Brand Z) | USP Limit |
| Desloratadine | [Value] | [Value] | [Value] | [Limit] |
| Impurity A | [Value] | [Value] | [Value] | [Limit] |
| Impurity B | [Value] | [Value] | [Value] | [Limit] |
| Total Impurities | [Sum] | [Sum] | [Sum] | [Limit] |
| Assay of Loratadine | [Value] | [Value] | [Value] | [Range] |
Potential Degradation Pathways of Loratadine
Understanding the potential degradation pathways of loratadine is crucial for identifying and controlling impurities that may form during storage. Loratadine can undergo hydrolysis and oxidation. For instance, alkaline hydrolysis of the ester group leads to the formation of a corresponding acid derivative.[6]
The following diagram illustrates a simplified potential degradation pathway for loratadine.
Conclusion
This guide provides a systematic approach for the comparative impurity profiling of different loratadine drug products. By employing validated analytical methods and presenting the data in a clear and structured manner, researchers and drug development professionals can effectively assess the quality and consistency of various loratadine formulations. The provided experimental protocol and data presentation templates serve as a foundation for conducting robust and reliable comparative studies. It is important to note that while generic and brand-name drugs are expected to meet the same quality standards, including impurity limits, experimental verification is essential for quality assurance.
References
- 1. Loratadine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. dspace.ceu.es [dspace.ceu.es]
- 3. researchgate.net [researchgate.net]
- 4. Impurity profile study of loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Content Uniformity: Quantifying Loratadine in Tablets Using a Created Raman Excipient Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. healthdigest.com [healthdigest.com]
Determining the limit of detection (LOD) and limit of quantification (LOQ) for loratadine impurities.
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like loratadine is paramount. This guide provides a comprehensive comparison of analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of loratadine impurities, supported by experimental data and detailed protocols.
Loratadine, a widely used second-generation antihistamine, can contain several process- and degradation-related impurities that must be monitored to ensure its safety and efficacy. This guide focuses on the analytical performance of various chromatographic techniques in detecting and quantifying these impurities at trace levels.
Comparative Analysis of Analytical Methods
The most common and well-documented method for the analysis of loratadine impurities is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). However, other techniques such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) offer alternative approaches with distinct advantages.
Below is a summary of the reported LOD and LOQ values for key loratadine impurities using different analytical platforms.
| Impurity Name | Common Name/Code | RP-HPLC | Micellar Liquid Chromatography[1] | GC-MS[2] |
| LOD (µg/mL) | LOQ (µg/mL) | LOD (ng/mL) | ||
| 8-Chloro-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[3]cyclohepta[1,2-b]pyridine | Impurity B (LRT-2) | 0.016 | 0.044 | - |
| Ethyl 4-(5,6-dihydro-11H-benzo[4][3]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | Impurity C (Deschloro) | 0.028 | 0.088 | - |
| 8-Chloro-11-piperidin-4-ylidene-6,11-dihydro-5H-benzo[4][3]cyclohepta[1,2-b]pyridine | Impurity A (Desloratadine) | 0.007% (w/w) | 0.025% (w/w) | 13.0 |
| Ethyl 4-(8-bromo-5,6-dihydro-11H-benzo[4][3]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | Impurity D (Bromo) | 0.024 | 0.084 | - |
| 8-Chloro-11-(N-carboethoxy-4-piperidylidene)-5H-benzo(5,6) cyclopenta (1,2-b)-pyridine | Impurity E (Dehydro) | 0.020 | 0.072 | - |
Note: Data for UPLC and specific LOD/LOQ values for all impurities via GC-MS and CE were not available in the reviewed literature. One study on Capillary Electrophoresis indicated that impurities can be detected at the 0.1% level.[5][6]
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. The following sections outline the experimental protocols for the RP-HPLC method for which comprehensive data was available.
Validated RP-HPLC Method for Loratadine Impurities[1]
This method demonstrates good separation and sensitivity for the quantification of five known loratadine impurities.
Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5µm
-
Mobile Phase:
-
Mobile Phase A: 0.05 M monobasic potassium phosphate buffer
-
Mobile Phase B: Acetonitrile and Methanol (gradient elution)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Solution: A stock solution of loratadine and its impurities is prepared in a diluent (a mixture of water and acetonitrile). Working standards are prepared by diluting the stock solution to the desired concentrations.
-
Sample Solution: The loratadine drug substance is dissolved in the diluent to a final concentration of 400 µg/mL.
Determination of LOD and LOQ:
The LOD and LOQ are determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally considered for LOD and 10:1 for LOQ. This is achieved by injecting a series of dilute solutions of known concentrations of the impurities.
Workflow for LOD & LOQ Determination
The general workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a systematic process that ensures the reliability of the analytical method. This process, from initial method development to the final establishment of LOD and LOQ values, is crucial for the validation of analytical procedures in pharmaceutical quality control.
Caption: General workflow for determining LOD and LOQ.
Logical Relationship of Analytical Methods
The choice of an analytical method for impurity profiling depends on various factors including the chemical nature of the impurities, the required sensitivity, and the available instrumentation. The relationship between these methods can be visualized as a selection process based on these parameters.
Caption: Decision tree for selecting an analytical method.
References
- 1. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an EI-GC-MS method for the determination of 11 antihistamines in whole blood. Applications in clinical and forensic toxicology - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Capillary electrophoresis determination of loratadine and related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.ceu.es [dspace.ceu.es]
A Comparative Analysis of Loratadine and Desloratadine Degradation Pathways
Loratadine, a widely used second-generation antihistamine, undergoes extensive metabolism to its major active metabolite, desloratadine. While both compounds are effective in the management of allergic conditions, their inherent stability and degradation profiles under various stress conditions are of significant interest to researchers, scientists, and drug development professionals. This guide provides an objective comparison of the degradation pathways of loratadine and desloratadine, supported by experimental data, to elucidate their relative stabilities and degradation mechanisms.
Quantitative Comparison of Degradation
Forced degradation studies are essential to understand the intrinsic stability of drug substances and to develop stability-indicating analytical methods. The following table summarizes the quantitative data from various studies on the degradation of loratadine and desloratadine under acidic, basic, oxidative, thermal, and photolytic stress conditions.
| Stress Condition | Loratadine (% Degradation) | Desloratadine (% Degradation) | Major Degradation Products |
| Acidic Hydrolysis | 8.62% - 13.36% (0.1N HCl, 24h) | Not notable | Degradation products of loratadine observed at RT 2.35 and 2.77 min[1] |
| Alkaline Hydrolysis | 2.53% - 4.31% (0.1N NaOH, 24h) | Follows first-order degradation kinetics | Desloratadine (from Loratadine)[1][2][3] |
| Oxidative | Significant degradation | Significant degradation, follows oxidative degradation pathways[4][5] | 9 chlorinated oxidation products (Loratadine)[6] |
| Thermal (Dry Heat) | Exposed to thermal stress | Extremely unstable[4][5] | - |
| Photolytic (UV/Light) | 4.56% - 9.48% (IR and Sunlight, 6-24h)[1] | Declines to almost zero after 30h of UV irradiation[4][7] | - |
| Neutral Hydrolysis | 1.52% - 2.58% (24h) | Not notable[4][5] | - |
Elucidation of Degradation Pathways
The degradation of loratadine and desloratadine proceeds through distinct pathways depending on the applied stressor.
Loratadine Degradation Pathway
Under alkaline conditions, the primary degradation pathway for loratadine is the hydrolysis of the ethyl carbamate group to yield desloratadine[2][3]. Acidic conditions also lead to degradation, though the specific products beyond desloratadine are less characterized in the provided literature. Oxidative stress results in the formation of multiple chlorinated oxidation products[6]. Photodegradation also contributes to the breakdown of loratadine[1].
Desloratadine Degradation Pathway
Desloratadine is notably susceptible to degradation under dry heat and oxidative conditions[4][5]. While stable under acidic and neutral hydrolysis, it undergoes degradation upon exposure to UV light over extended periods[4][7]. In the presence of certain excipients like lactose, N-formyldesloratadine has been identified as a major degradation product[8][9]. Other potential degradation products include deschlorodesloratadine and dehydrodesloratadine[8].
References
- 1. ajpsonline.com [ajpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
A Guide to Inter-Laboratory Comparison of Loratadine Impurity Analysis Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the determination of impurities in the antihistamine drug, loratadine. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select and implement robust and reliable analytical techniques for quality control and regulatory compliance. This document summarizes quantitative data from various studies, presents detailed experimental protocols, and outlines a general workflow for conducting an inter-laboratory comparison study.
Data Presentation: A Comparative Analysis of Analytical Methods
The performance of different analytical methods for loratadine impurity analysis is crucial for ensuring the quality and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, publicly available quantitative validation data specifically for the analysis of loratadine impurities is limited. Therefore, this guide focuses on a detailed comparison of HPLC and UPLC methods based on available literature.
Table 1: Comparison of HPLC Method Performance for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Linearity Range (µg/mL) | LOQ to 1.2 | 0.4 - 8 |
| Correlation Coefficient (r²) | > 0.995 | Not Reported |
| Limit of Detection (LOD) (µg/mL) | 0.016 - 0.028 | Not Reported |
| Limit of Quantitation (LOQ) (µg/mL) | 0.044 - 0.088 | Not Reported |
| Precision (%RSD) | < 1.5 (Intra-day) | < 3.2 |
| Accuracy (Recovery %) | 85 - 115 | 93.2 - 105.1 |
Table 2: Comparison of a UPLC Method Performance for this compound Analysis
| Parameter | UPLC Method |
| Linearity Range | Not explicitly stated, but method demonstrated for impurity levels of 0.05% to 0.15% |
| Correlation Coefficient (r²) | Not Reported |
| Limit of Detection (LOD) | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported |
| Precision (%RSD) | Comparable or better than HPLC method |
| Accuracy (Recovery %) | Comparable or better than HPLC method |
| Analysis Time | Approximately 4 minutes (compared to 20-50 minutes for HPLC) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative protocols for HPLC and UPLC analysis of loratadine impurities based on published studies.
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a composite based on several reported reversed-phase HPLC methods for this compound analysis.
1. Instrumentation:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.05 M Monobasic Potassium Phosphate buffer.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient would start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the impurities and the active pharmaceutical ingredient (API).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
3. Standard and Sample Preparation:
-
Standard Solution: Prepare individual stock solutions of loratadine and its known impurities in a suitable solvent such as methanol or acetonitrile. A working standard solution is then prepared by diluting the stock solutions to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the loratadine drug substance or product in the diluent to achieve a target concentration.
4. System Suitability:
-
Before sample analysis, inject a system suitability solution containing loratadine and key impurities to verify the performance of the chromatographic system. Parameters such as resolution between critical peaks, tailing factor, and theoretical plates should be monitored and meet predefined acceptance criteria.
5. Analysis:
-
Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system.
-
Identify and quantify the impurities in the sample by comparing their retention times and peak areas to those of the standards.
Ultra-Performance Liquid Chromatography (UPLC) Method
This protocol is based on a reported UPLC method that offers a significant reduction in analysis time compared to conventional HPLC.
1. Instrumentation:
-
UPLC system with a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Elution: A rapid gradient is employed, starting with a high percentage of Mobile Phase A and quickly ramping up the concentration of Mobile Phase B.
-
Flow Rate: 0.5 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
3. Standard and Sample Preparation:
-
Similar to the HPLC method, prepare stock and working standard solutions of loratadine and its impurities.
-
Prepare the sample solution by dissolving the loratadine substance or product in a suitable diluent.
4. System Suitability:
-
Inject a system suitability solution to ensure the UPLC system is performing adequately. Key parameters to monitor include peak resolution, symmetry, and efficiency.
5. Analysis:
-
Inject the blank, standards, and samples.
-
The impurities are identified and quantified based on their retention times and peak areas relative to the standards.
Inter-Laboratory Comparison Workflow
An inter-laboratory comparison study is a crucial step in validating an analytical method and ensuring its robustness and transferability. The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an Inter-Laboratory Comparison Study.
This workflow outlines the key stages of an inter-laboratory study, from initial planning and protocol development to the final statistical analysis and reporting of results. Such a structured approach is essential for obtaining reliable data on the reproducibility and robustness of an analytical method across different laboratory environments.
Evaluating the performance of different HPLC columns for loratadine impurity separation.
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable separation of loratadine from its impurities is a critical aspect of pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose, with the choice of HPLC column being a pivotal factor in achieving optimal separation. This guide provides a comparative evaluation of the performance of different HPLC columns for the analysis of loratadine and its related compounds, supported by experimental data from various studies.
Performance Comparison of HPLC Columns
The selection of an appropriate HPLC column is crucial for developing a robust and reliable method for loratadine impurity profiling. The following tables summarize the performance characteristics of several columns that have been successfully utilized for this application. The data presented is compiled from various scientific publications and application notes. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Column | Type | Dimensions | Mobile Phase | Key Performance Highlights | Reference |
| Inertsil ODS-3V | Reversed-Phase C18 | 250 x 4.6 mm, 5 µm | Gradient elution with a buffer of 0.05 M monobasic potassium phosphate, Acetonitrile, Methanol, and Triethylamine (38:45:17:0.5 v/v) adjusted to pH 3.6 with orthophosphoric acid. | Good separation of loratadine from its five known impurities (Desloratadine, LRT-II, Deschloro, Bromo, Dehydro). The method was validated according to ICH guidelines and found to be selective, sensitive, precise, and accurate.[1] | [1] |
| Heritage MC | Mixed-Mode (Reversed-Phase & Cation-Exchange) | 150 x 4.6 mm | 60% Acetonitrile with 60 mM Ammonium Acetate, pH 5.0. | Fast, robust, and reproducible separation of loratadine and its related impurities. The mixed-mode functionality allows for retention control by adjusting the amount of acetonitrile, buffer concentration, and pH.[2][3] | [2][3] |
| Coresep SB | Mixed-Mode (Reversed-Phase & Cation-Exclusion) | 150 x 4.6 mm, 2.7 µm | Acetonitrile/water/ammonium phosphate. | Provides a unique selectivity for loratadine, a hydrophobic and slightly basic compound, and its impurities. The method is fast and does not require ion-pairing reagents.[2] | [2] |
| SymmetryShield™ RP8 | Reversed-Phase C8 | Not Specified | Methanol-buffer A (65:35, v/v), where buffer A is 10 mM H3PO4 brought to pH 7.00 with triethylamine. | Successfully separated loratadine from seven of its impurities. The method was validated according to ICH guidelines and proved to be reliable for long-term stability and purity studies.[4] | [4] |
| YMC-Pack Pro C18 & SunFire C18 | Reversed-Phase C18 | 150 x 4.6 mm | Gradient method with mobile phases consisting of acetonitrile and an aqueous solution of 10 mM sodium acetate and 5 mM sodium dodecyl sulfate at pH 5.5. | A stability-indicating gradient ion-pair RP-HPLC method was developed that can separate loratadine from eight of its structurally related compounds in less than 20 minutes. The SunFire C18 column was identified as a truly equivalent alternate column.[5] | [5] |
| Thermo Scientific BDS Hypersil C18 | Reversed-Phase C18 | 250 x 4.6 mm, 5 µm | Isocratic mobile phase of Methanol: 0.025M KH2PO4 adjusted to pH 3.50 with orthophosphoric acid (85:15, v/v). | Rapid and simultaneous separation of loratadine and its active metabolite, desloratadine, in human plasma with a short analysis time.[6] | [6] |
Quantitative Performance Data
The following table provides a summary of quantitative performance data for some of the HPLC methods used for this compound analysis. This data is essential for evaluating the sensitivity and accuracy of the methods.
| Column/Method | Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| Inertsil ODS-3V | Impurity-B | LOQ - 1.2 | 0.016 | 0.044 | 85 - 115 | [1] |
| Impurity-C | LOQ - 1.2 | 0.028 | 0.088 | 85 - 115 | [1] | |
| Impurity-D | LOQ - 1.2 | 0.024 | 0.084 | 85 - 115 | [1] | |
| Impurity-E | LOQ - 1.2 | 0.020 | 0.072 | 85 - 115 | [1] | |
| Micellar HPLC with Monolithic Column | Loratadine | 0.02 - 0.2 | Not Specified | Not Specified | Not Specified | [7] |
| Desloratadine | 0.02 - 0.2 | Not Specified | Not Specified | Not Specified | [7] | |
| Thermo Scientific BDS Hypersil C18 | Loratadine (in plasma) | Not Specified | 0.0018 | Not Specified | Not Specified | [6] |
| Desloratadine (in plasma) | Not Specified | 0.00197 | Not Specified | Not Specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are the experimental protocols for some of the key studies cited in this guide.
Method 1: Using Inertsil ODS-3V Column[1]
-
Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution was performed using a mixture of Buffer (0.05 M monobasic potassium phosphate), Acetonitrile, Methanol, and Triethylamine (38:45:17:0.5 v/v). The pH of the mobile phase was adjusted to 3.6 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: Not specified.
-
Injection Volume: Not specified.
Method 2: Using Heritage MC Mixed-Mode Column[2][3]
-
Column: Heritage MC (150 x 4.6 mm)
-
Mobile Phase: 60% Acetonitrile with 60 mM Ammonium Acetate, pH 5.0.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 255 nm
-
Sample Concentration: 0.3 mg/mL
-
Injection Volume: 3 µL
Method 3: Using SymmetryShield™ RP8 Column[4]
-
Column: SymmetryShield™ RP8
-
Mobile Phase: Methanol-buffer A (65:35, v/v). Buffer A consisted of 10 mM H3PO4 in water, with the pH adjusted to 7.00 with triethylamine.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 244 nm
-
Injection Volume: 20 µL
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating and comparing the performance of different HPLC columns for this compound separation.
Caption: Workflow for HPLC column performance evaluation.
Conclusion
The selection of an HPLC column for this compound separation is a multi-faceted decision that depends on the specific impurities of interest, the desired speed of analysis, and the available instrumentation. Reversed-phase C18 and C8 columns, such as Inertsil ODS-3V, YMC-Pack Pro C18, SunFire C18, and SymmetryShield™ RP8, have demonstrated excellent capabilities in separating a wide range of loratadine impurities. Mixed-mode columns, like Heritage MC and Coresep SB, offer alternative selectivities that can be advantageous for resolving challenging peak pairs and can often lead to faster analysis times without the need for ion-pairing reagents.
This guide provides a starting point for researchers and analysts in the pharmaceutical industry to make an informed decision when selecting an HPLC column for this compound analysis. It is recommended to perform in-house method development and validation to ensure the chosen column and method are suitable for the specific application and regulatory requirements.
References
- 1. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. dspace.ceu.es [dspace.ceu.es]
- 5. researchgate.net [researchgate.net]
- 6. Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to System Suitability Testing for Routine Analysis of Loratadine Impurities
For Researchers, Scientists, and Drug Development Professionals
In the routine analysis of loratadine, an antihistamine, ensuring the quality and safety of the final drug product is paramount. A critical aspect of this is the accurate detection and quantification of impurities. System suitability testing (SST) is an indispensable component of the analytical workflow, verifying that the analytical equipment and method are performing correctly before the analysis of any samples. This guide provides a comparative overview of analytical methods for loratadine impurity analysis, with a focus on system suitability testing, and presents supporting experimental data to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methods: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of loratadine and its impurities.[1][2][3][4] More recently, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a faster and more efficient alternative. Below is a comparison of the two methods.
| Parameter | HPLC Method | UPLC Method |
| Run Time | Approximately 20 minutes | Approximately 4 minutes |
| Column | C18, 4.6 x 250 mm, 5 µm[1][5] | Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Flow Rate | 1.0 mL/min[1][5] | 0.5 mL/min |
| Mobile Phase | Gradient or isocratic elution with a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol).[1][2] | Gradient elution with a mixture of a buffer and an organic solvent. |
| Detection | UV at 220 nm or 244 nm[1][2] | UV at 220 nm |
| Resolution | Adequate resolution between loratadine and its impurities is achievable, but may require longer run times.[1] | Generally provides higher resolution and better peak shapes in a shorter time. |
Experimental Protocols
Below are detailed experimental protocols for system suitability testing using both a conventional HPLC method and a faster UPLC method.
HPLC Method Protocol
1. System Suitability Solution Preparation:
-
Prepare a solution containing loratadine at a concentration of approximately 400 µg/mL.
-
Spike this solution with known loratadine impurities (e.g., Impurity A, B, C, D, E) at a concentration of approximately 0.60 µg/mL each.[1]
2. Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 250 × 4.6 mm, 5μm[1]
-
Mobile Phase A: 0.05 M monobasic potassium phosphate buffer with 0.5% triethylamine, adjusted to pH 6.9 with orthophosphoric acid, mixed with acetonitrile and methanol (38:45:17 v/v/v).[1]
-
Mobile Phase B: 0.05 M monobasic potassium phosphate buffer with 0.5% triethylamine, adjusted to pH 3.6 with orthophosphoric acid, mixed with acetonitrile and methanol (38:45:17 v/v/v).[1]
-
Gradient Program: A gradient program should be developed to ensure adequate separation of all impurities.
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Detector: UV at 220 nm[1]
3. System Suitability Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Resolution | Resolution between loratadine and the closest eluting impurity (e.g., Impurity E) should be ≥ 2.0.[1] |
| Tailing Factor | Tailing factor for the loratadine peak should be ≤ 2.0. |
| Theoretical Plates | The number of theoretical plates for the loratadine peak should be ≥ 2000. |
| %RSD of Peak Area | The relative standard deviation of the peak area for replicate injections of the loratadine peak should be ≤ 2.0%. |
| %RSD of Retention Time | The relative standard deviation of the retention time for the loratadine peak for replicate injections should be ≤ 1.0%. |
UPLC Method Protocol
1. System Suitability Solution Preparation:
-
Prepare a system suitability solution as described for the HPLC method.
2. Chromatographic Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program: A rapid gradient from 5% to 95% Mobile Phase B over 3 minutes.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 2 µL
-
Detector: UV at 220 nm
3. System Suitability Acceptance Criteria:
-
The acceptance criteria for resolution, tailing factor, theoretical plates, and %RSD of peak area and retention time are the same as for the HPLC method.
Performance Data
The following tables summarize the performance data for the detection and quantification of loratadine impurities using a validated HPLC method.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Loratadine Impurities by HPLC [1]
| Impurity | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity B | 0.016 | 0.044 |
| Impurity C | 0.028 | 0.088 |
| Impurity D | 0.024 | 0.084 |
| Impurity E | 0.020 | 0.072 |
Mandatory Visualizations
Loratadine Degradation Pathway
Loratadine can degrade under various stress conditions, leading to the formation of several impurities. Understanding these degradation pathways is crucial for developing a stability-indicating analytical method.
Caption: Loratadine Degradation Pathway
Experimental Workflow for System Suitability Testing
The following diagram illustrates the logical flow of the system suitability testing process.
Caption: SST Experimental Workflow
References
- 1. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.ceu.es [dspace.ceu.es]
- 3. researchgate.net [researchgate.net]
- 4. Determination of loratadine and its related impurities by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Justification of Acceptance Criteria for Loratadine Impurities in Pharmaceutical Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and justification of the acceptance criteria for impurities in loratadine pharmaceutical formulations. The information presented is based on international regulatory guidelines and pharmacopeial monographs, supported by relevant experimental data and analytical methodologies.
Regulatory Framework for Impurity Control
The control of impurities in pharmaceutical products is a critical aspect of ensuring their safety and efficacy. The primary guidelines governing impurity control are provided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Key documents include:
-
ICH Q3A(R2): Impurities in New Drug Substances [1][2]: This guideline establishes the thresholds for reporting, identifying, and qualifying impurities in the active pharmaceutical ingredient (API).
-
ICH Q3B(R2): Impurities in New Drug Products [3][4][5]: This document provides guidance on the control of degradation products that may form in the finished pharmaceutical product during manufacturing and storage.
-
ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk : This guideline focuses on the assessment and control of potentially genotoxic impurities, which have stricter control limits due to their potential to cause DNA damage.
The fundamental principle of these guidelines is that impurities should be controlled at levels that are toxicologically qualified. An impurity is considered qualified if its level has been adequately justified by toxicological studies or if it is a significant metabolite in animal and/or human studies.
Comparative Analysis of Acceptance Criteria
The acceptance criteria for loratadine impurities are specified in major pharmacopeias, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). These limits are established based on a combination of factors, including the manufacturing process, stability of the drug substance and product, and the toxicological profile of the impurities.
Loratadine Drug Substance
The following table summarizes the acceptance criteria for impurities in the loratadine drug substance as specified in the USP and Ph. Eur. monographs.
| Impurity Name | USP Limit (%) | Ph. Eur. Limit (%) |
| Specified Impurities | ||
| Loratadine Related Compound A (Desloratadine) | ≤ 0.1 | ≤ 0.1 |
| Loratadine Related Compound B | ≤ 0.1 | ≤ 0.1 |
| Impurity C | - | ≤ 0.1 |
| Impurity D (Desloratadine) | - | ≤ 0.1 |
| Impurity E | - | ≤ 0.1 |
| Impurity F | ≤ 0.2 (as 4-(8-chloro-11-fluoro-6,11-dihydro-5H-benzo[6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate ethyl) | ≤ 0.2 |
| Impurity H | - | - |
| Unspecified Impurities | ||
| Any individual unknown impurity | < 0.1 | ≤ 0.10 |
| Total Impurities | ≤ 0.3 | ≤ 0.5 |
Data sourced from USP and Ph. Eur. monographs.[7][8]
Loratadine Pharmaceutical Formulations
Acceptance criteria for degradation products in finished pharmaceutical products are also defined in the respective pharmacopeial monographs.
Loratadine Tablets (USP) [9]
-
4-(8-chloro-11-fluoro-6,11-dihydro-5H-benzo[6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate ethyl: ≤ 0.2%
-
Any other individual impurity: ≤ 0.1%
-
Sum of all impurities (excluding the fluoro impurity): ≤ 0.1%
Loratadine Oral Solution (USP)
-
Ethyl 4-[8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate: ≤ 0.3%
-
Ethyl 4-[8-chloro-5,6-dihydro-2-(hydroxymethyl)-11H-benzo[6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate: ≤ 0.3%
-
Any other individual impurity: ≤ 0.2%
-
Sum of all impurities: ≤ 0.5%
Justification of Acceptance Criteria: A Deeper Dive
The justification for the established acceptance criteria is a multi-faceted process that relies on a thorough understanding of the impurity's origin, its potential toxicity, and the capability of the manufacturing process to control it.
Qualification of Impurities
Impurities present at or below the levels specified in the pharmacopoeias are generally considered qualified. For impurities that exceed the ICH identification and qualification thresholds, a comprehensive safety assessment is required.
ICH Qualification Thresholds (for a maximum daily dose of 10 mg for loratadine):
-
Identification Threshold: 0.5% or 20 µg Total Daily Intake (TDI), whichever is lower.
-
Qualification Threshold: 0.5% or 20 µg TDI, whichever is lower.
The logical workflow for justifying impurity acceptance criteria is illustrated in the following diagram:
Toxicological Assessment of Key Impurities
Desloratadine (Loratadine Related Compound A/D):
Desloratadine is the major active metabolite of loratadine.[10] As a significant human metabolite, its presence in the drug substance and drug product is considered qualified from a toxicological perspective. Studies have shown that the toxicological profiles of desloratadine and loratadine are similar.[9] In animal studies, no teratogenic or mutagenic effects were observed with desloratadine.[11] The oral LD50 in mice and rats was found to be 353 mg/kg and 250 mg/kg, respectively.[7]
Other Specified and Unspecified Impurities:
For other impurities that are not significant metabolites, their acceptance criteria are justified based on one or more of the following:
-
Levels in Preclinical and Clinical Batches: Impurities present in the batches of loratadine used in non-clinical and clinical studies are considered qualified up to the levels administered in those studies.
-
Genotoxicity Studies: If an impurity's structure suggests potential for genotoxicity (a "structural alert"), a battery of genotoxicity tests is typically performed to assess this risk.
-
General Toxicity Studies: For non-genotoxic impurities that exceed qualification thresholds, general toxicity studies (e.g., 28-day repeat-dose toxicity studies in one or two species) may be required to establish a No-Observed-Adverse-Effect Level (NOAEL).
Experimental Protocols
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A validated, stability-indicating HPLC method is the standard for the quantification of loratadine and its impurities.
Typical HPLC Parameters:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of a phosphate buffer and acetonitrile is commonly used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 20 µL
-
Column Temperature: 40 °C
The experimental workflow for analyzing loratadine impurities is depicted below:
Toxicological Assessment Protocols
When toxicological studies are required to qualify an impurity, a standard battery of tests is employed, often starting with an assessment of genotoxicity.
a) Bacterial Reverse Mutation Assay (Ames Test)
This test is used to detect point mutations.[1][12]
-
Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.
-
Method: The test article is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies (colonies that can grow in the absence of the required amino acid) is counted.
-
Positive Result: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control.
b) In Vitro Chromosomal Aberration Assay
This assay detects structural chromosomal damage.[3][13]
-
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Method: Cells are exposed to the test article with and without metabolic activation. At a predetermined time, cells are harvested, and metaphase chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).
-
Positive Result: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.
c) In Vitro Micronucleus Test
This test detects both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) events.[6][14][15][16]
-
Test System: Cultured mammalian cells.
-
Method: Cells are treated with the test substance, and after an appropriate incubation period, the formation of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) in the cytoplasm of interphase cells is assessed.
-
Positive Result: A significant, dose-dependent increase in the frequency of micronucleated cells.
Conclusion
The acceptance criteria for loratadine impurities in pharmaceutical formulations are well-established and justified through a combination of international regulatory guidelines, pharmacopeial standards, and scientific data. The control of these impurities at the specified levels ensures the safety and quality of the final drug product. For impurities that are not significant metabolites and exceed the ICH qualification thresholds, a rigorous toxicological assessment, including genotoxicity testing, is essential to establish safe limits. The analytical and toxicological methods outlined in this guide provide a framework for the robust evaluation and control of impurities in loratadine and other pharmaceutical products.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | C14H10ClNO | CID 9816260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one [lgcstandards.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Desloratadine | C19H19ClN2 | CID 124087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. Ecotoxic effects of loratadine and its metabolic and light-induced derivatives [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. CN106957349A - A kind of Desloratadine impurity compound and its production and use - Google Patents [patents.google.com]
- 16. scbt.com [scbt.com]
Safety Operating Guide
Essential Safety and Logistics for Handling Loratadine Impurities
Audience: Researchers, scientists, and drug development professionals.
This guide provides essential, immediate safety and logistical information for the handling of Loratadine impurities. The following procedures are based on the safety protocols for Loratadine and should be considered a baseline for its related impurities, as they are expected to have similar toxicological profiles. A thorough risk assessment should be conducted for each specific impurity before handling.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety when handling Loratadine impurities. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Specifications and Usage Notes |
| Eye and Face Protection | Safety glasses with side shields or goggles.[1] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2] Should be worn at all times in the laboratory. |
| Hand Protection | Nitrile, neoprene, PVC, or vinyl gloves.[3] | Gloves must be inspected prior to use.[1] Remove and replace gloves immediately if they become contaminated, punctured, or torn. Wash hands thoroughly after removing gloves. |
| Body Protection | Laboratory coat or a disposable gown made of polyethylene-coated polypropylene.[1][4] | A lab coat should be worn over personal clothing.[5] For handling hazardous compounds, a disposable gown resistant to chemical permeability is recommended.[4] Do not wear shorts or open-toed shoes.[5] |
| Respiratory Protection | Use appropriate respiratory protection if ventilation is inadequate or if handling fine powders that may become airborne.[3] A risk assessment should be performed to determine the appropriate respirator type. | In case of insufficient ventilation, wear suitable respiratory equipment.[1] Base respirator selection on a risk assessment.[6] |
Operational Plans
1. Engineering Controls:
-
Ventilation: Handle Loratadine impurities in a well-ventilated area.[1] The use of a chemical fume hood is recommended to minimize inhalation exposure, especially when working with powders or volatile solutions.
-
Process Enclosures: For larger quantities or repetitive tasks, consider using process enclosures or glove boxes to contain the material.[3]
2. Safe Handling Practices:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][3]
-
Minimize Dust Generation: When handling solid materials, use techniques that minimize dust formation.[2][6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][5] Wash hands thoroughly before breaks and after handling the material.[1]
-
Labeling: Ensure all containers of Loratadine impurities are clearly and accurately labeled.[5]
3. Storage:
-
Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]
-
Incompatibilities: Store away from incompatible materials.[2]
Disposal Plan
-
Waste Characterization: All waste containing Loratadine impurities must be treated as hazardous chemical waste.
-
Containerization: Collect waste in designated, properly labeled, and sealed containers.
-
Disposal Method: Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of down the drain or in household garbage.[1][7] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water.[6] Seek medical attention if irritation persists.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[6]
Chemical Spill Workflow
The following diagram outlines the general procedure for responding to a chemical spill of a Loratadine impurity.
References
- 1. pharmacopoeia.com [pharmacopoeia.com]
- 2. fishersci.com [fishersci.com]
- 3. gps.mylwebhub.com [gps.mylwebhub.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. microbiozindia.com [microbiozindia.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
